Ospemifene

Catalog No.
S548689
CAS No.
128607-22-7
M.F
C24H23ClO2
M. Wt
378.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ospemifene

CAS Number

128607-22-7

Product Name

Ospemifene

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol

Molecular Formula

C24H23ClO2

Molecular Weight

378.9 g/mol

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-

InChI Key

LUMKNAVTFCDUIE-VHXPQNKSSA-N

SMILES

Array

solubility

Insoluble
Soluble in methanol
Soluble in ethanol

Synonyms

FC-1271a, Ospemifene, Osphena, Senshio, Z-2-(4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy)ethanol

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl

The exact mass of the compound Ospemifene is 378.13866 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insolublein water, 0.1258 mg/l at 25 °c (est)soluble in methanolsoluble in ethanol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ospemifene mechanism of action estrogen receptor modulator

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action & Tissue Selectivity

Ospemifene's action is mediated through its binding to estrogen receptors (ERs), but its effects are highly dependent on the target tissue.

  • Core Molecular Mechanism: As a SERM, this compound competitively binds to both estrogen receptor subtypes, ERα and ERβ, with a slightly greater affinity for ERα [1] [2]. The binding induces a unique conformational change in the receptor. This specific shape determines whether the receptor-ligand complex will recruit coactivators (leading to estrogenic agonist effects) or corepressors (leading to antiestrogenic effects) in a given tissue [3] [4]. This differential recruitment of coregulatory proteins is the fundamental basis for its tissue selectivity.

G This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER ConfChange Unique Conformational Change in ER ER->ConfChange Coactivators Recruits Coactivators ConfChange->Coactivators In Vagina Corepressors Recruits Corepressors ConfChange->Corepressors In Breast/Endometrium AgonistEffect Estrogenic Agonist Effect Coactivators->AgonistEffect AntagonistEffect Antiestrogenic Effect Corepressors->AntagonistEffect

The tissue-specific action of this compound is determined by the cofactors recruited after it binds to the Estrogen Receptor.

Tissue-Specific Pharmacological Effects

The following table details the agonist or antagonist effects of this compound across different tissues, which defines its clinical utility and safety profile.

Tissue/Organ This compound's Effect Clinical Outcome / Rationale
Vagina Strong Estrogenic Agonist [4] [5] Restores vaginal epithelium, increases superficial cells, decreases pH, and alleviates dyspareunia and dryness [3] [1]. This is the primary therapeutic target.
Endometrium Weak Estrogenic Agonist / Largely Neutral [2] [5] Shows only slight, dose-related increases in endometrial thickness. Clinical trials up to 52 weeks reported no endometrial cancer cases, indicating a favorable safety profile for the uterus [4] [2].
Breast Antiestrogenic [6] Preclinical data show it inhibits proliferation of ER-dependent breast cancer cells and reduces tumor incidence in animal models, suggesting a potential protective effect [3] [1].
Bone Estrogenic Agonist [1] [2] Reduces bone turnover markers in clinical studies, indicating a potential beneficial effect on bone density, similar to other SERMs like raloxifene [1].
Liver (Lipids) Largely Neutral [2] No substantial or consistent effects on serum lipoprotein concentrations (e.g., total, LDL, or HDL cholesterol) have been observed [2].

Experimental & Clinical Evidence

The development and approval of this compound were supported by a range of preclinical and clinical studies.

Preclinical Experimental Models
  • In Vitro Binding & Transactivation Assays: These experiments determined this compound's binding affinity (IC50 of 0.8 μM for ERα and 1.7 μM for ERβ) and its action as an antagonist of estrogen-responsive element (ERE)-mediated transactivation in breast cancer cells like MCF-7, confirming antiestrogenic activity in the breast [7] [8].
  • Ovariectomized Rat Model: This standard model for postmenopausal states was used to evaluate tissue-specific effects. Studies administered this compound orally (e.g., 10 mg/kg/day for 2 weeks) and compared it to estradiol, raloxifene, and placebo. Primary Endpoints included vaginal epithelial thickness and mucification (agonistic effect), and uterine weight (to assess endometrial stimulation) [4] [1] [8].
  • Breast Cancer Models: Studies used models like dimethylbenzanthracene (DMBA)-induced mammary tumors in rats and ER-dependent breast cancer cell lines. Methodology involved administering varying doses of this compound and measuring tumor incidence and cell proliferation rates, demonstrating a dose-dependent chemopreventive effect comparable to tamoxifen [3] [1].
Clinical Trial Data

The phase III clinical program established the efficacy and safety of this compound for its approved indication.

  • Study Design: Randomized, double-blind, placebo-controlled trials of 12-week and 52-week duration in postmenopausal women with moderate to severe dyspareunia [4] [1] [8].
  • Primary Efficacy Endpoints:
    • Change in vaginal cytology: Significant increase in superficial cells and decrease in parabasal cells [4] [1].
    • Change in vaginal pH: Significant reduction from baseline [4] [1].
    • Relief of dyspareunia: Significantly greater improvement in self-reported pain scores compared to placebo [4] [1].
  • Safety Monitoring:
    • Endometrium: Assessed via transvaginal ultrasound for thickness and biopsy for histology [4] [2].
    • Thromboembolism: Monitored as an adverse event, with an observed increased incidence compared to placebo, consistent with the SERM class [2] [8].

G Preclinical Preclinical InVitro In Vitro Studies (Binding, Transactivation) Preclinical->InVitro AnimalModels Animal Models (Ovariectomized Rat) Preclinical->AnimalModels Clinical Clinical InVitro->Clinical Informs Study Design AnimalModels->Clinical Predicts Tissue Effects Phase1 Phase I (PK/PD, Safety) Clinical->Phase1 Phase3 Phase III (RCTs, Efficacy) Phase1->Phase3

The workflow for validating this compound's mechanism and efficacy moved from foundational in vitro and animal studies to human clinical trials.

Research Implications and Distinguishing Features

For researchers, the key distinguishing features of this compound are:

  • First-in-Class Indication: It is the first and only oral SERM approved for the treatment of dyspareunia due to menopause, fulfilling an unmet need for a non-hormonal, non-topical therapy [3] [5].
  • Unique Tissue-Selectivity Profile: Among approved SERMs, this compound is unique in having a nearly full estrogenic agonist effect on the vagina while being largely neutral on the endometrium, a profile not seen with tamoxifen (estrogenic on uterus) or raloxifene (antiestrogenic on vagina) [4] [5].
  • Potential for Drug Repurposing: Strong preclinical evidence suggests this compound is as effective as tamoxifen in preventing breast cancer in rodent models, justifying its future clinical evaluation as a breast cancer chemopreventive agent with a potentially better uterine safety profile [3] [5].

References

pharmacodynamics and pharmacokinetics of ospemifene

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamics and Mechanism of Action

Ospemifene functions as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors (ERα and ERβ) and exerting tissue-specific agonist or antagonist effects [1] [2].

Table 1: Tissue-Specific Effects of this compound

Tissue This compound Action Clinical/Preclinical Implication
Vaginal Epithelium Estrogen Agonist Significantly increases vaginal epithelial thickness; reduces parabasal cells & increases superficial cells; alleviates dyspareunia and vaginal dryness [2] [3].
Endometrium Neutral to Mild Agonist Preclinical models show minimal stimulation; long-term (52-week) clinical trials show no significant increase in endometrial hyperplasia [2].
Breast Tissue Estrogen Antagonist Inhibits proliferation of ER-dependent breast cancer cells (MCF-7); reduces incidence of dimethylbenzanthracene (DMBA)-induced mammary tumors in rats [2] [3].
Bone Estrogen Agonist Reduces bone turnover markers (NTx, P1NP, bone-specific ALP) in clinical studies; effect comparable to raloxifene [3].
Liver & Lipids Mixed Effects Minimal liver toxicity in preclinical studies; trend towards lowering LDL and total cholesterol, though not statistically significant in small studies [3].

The diagram below illustrates the core signaling pathway and tissue-specific outcomes of this compound binding.

G This compound This compound ER_Alpha Estrogen Receptor α (ERα) This compound->ER_Alpha ER_Beta Estrogen Receptor β (ERβ) This compound->ER_Beta Coregulators Recruitment of Tissue-Specific Coregulators ER_Alpha->Coregulators ER_Beta->Coregulators Genomic_Effects Genomic Signaling (Altered Gene Transcription) Coregulators->Genomic_Effects Vagina Vagina Genomic_Effects->Vagina Agonist Effect Bone Bone Genomic_Effects->Bone Agonist Effect Breast Breast Genomic_Effects->Breast Antagonist Effect Endometrium Endometrium Genomic_Effects->Endometrium Neutral/Mild Agonist

This compound's tissue-selective signaling pathway.

Pharmacokinetic Profile

This compound has well-characterized pharmacokinetic properties, primarily metabolized by hepatic cytochrome P450 enzymes [1] [3].

Table 2: Key Pharmacokinetic Parameters of this compound (60 mg dose)

Parameter Value Conditions & Notes
Absorption & Food Effect
Tₘₐₓ (Time to peak concentration) 1–3 hours [1] [3] Delayed to 2.5 hrs under fed conditions [1].
Cₘₐₓ (Peak Concentration) 533 ng/mL (Fasted); 1198 ng/mL (Fed) [1] Bioavailability increases 2- to 3-fold with food [3].
Distribution
Protein Binding >99% [1] Highly bound to serum proteins.
Apparent Volume of Distribution (V₂/F) 448 L (from popPK model: 34.3 L for V2/F) [1] [4] Large volume indicates extensive tissue distribution.
Metabolism
Primary Metabolites 4-Hydroxythis compound, 4'-Hydroxythis compound [1] Formed via CYP3A4, CYP2C9, and CYP2C19 [1].
Elimination
Half-life (t₁/₂) ~26 hours [1] [3] Supports once-daily dosing.
Time to Steady State ~7 days [3] After repeated dosing.
Clearance (CL/F) 9.16 L/h [1] [4] Population PK model estimate.
Route of Excretion Feces (~75%), Urine (~7%) [1] <0.2% excreted unchanged in urine [1].

Key Experimental Protocols

Understanding the experimental methodologies is crucial for evaluating the data.

  • Vaginal Epithelium Agonism (Preclinical): Ovariectomized (OVX) rats received oral this compound for 2-6 weeks. Vaginal tissue was histologically examined to measure vaginal epithelial height and mucification. This compound induced a full estrogen-like effect, significantly increasing epithelial height compared to untreated OVX controls [2].
  • Breast Tissue Antagonism (In Vitro): The anti-estrogenic effect was tested on ER-positive MCF-7 breast cancer cells. Cell proliferation was assessed with and without this compound treatment. This compound demonstrated dose-dependent inhibition of MCF-7 cell proliferation, confirming its antagonist activity in breast tissue [2].
  • Clinical Efficacy (Phase III Trials): Postmenopausal women with moderate to severe dyspareunia were randomized to receive This compound 60 mg or placebo once daily for 12 weeks. Co-primary endpoints were the change from baseline in the percentage of vaginal parabasal cells and superficial cells, and the severity of dyspareunia. This compound showed significant improvement in all co-primary endpoints versus placebo [3].

Clinical Implications and Clinical Trial Data

This compound is indicated for treating moderate to severe dyspareunia and vaginal dryness, symptoms of vulvar and vaginal atrophy due to menopause [1] [5]. It represents a first-line, non-estrogen, oral therapeutic option [6] [3].

Table 3: Summary of Clinical Trial Outcomes

Study Parameter This compound 60 mg (vs. Placebo) Clinical Trial Context
Vaginal Cytology
Parabasal Cells ↓ 37.5% (meta-analysis) [3] Significant improvement in maturation index.
Superficial Cells ↑ 9.2% (meta-analysis) [3] Significant improvement in maturation index.
Vaginal pH ↓ 0.89 (meta-analysis) [3] Shift towards a healthier, more acidic environment.
Dyspareunia (Likert Scale) ↓ 0.37 (meta-analysis) [3] Significant reduction in pain during intercourse.
Patient Response ~75% of women showed improvement [3] Based on a combined analysis of phase III trials.

Important Safety Considerations

  • Boxed Warnings: Carries warnings for endometrial cancer and cardiovascular disorders (stroke, deep vein thrombosis). It should be prescribed for the shortest duration consistent with treatment goals [7] [8].
  • Common Adverse Effects: Hot flashes, vaginal discharge, muscle spasms, and hyperhidrosis are the most frequently reported adverse reactions [1] [8].
  • Drug Interactions: Contraindicated with estrogens and other SERMs. Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases this compound exposure, while strong CYP inducers (e.g., rifampin) may decrease its efficacy. Concomitant use with fluconazole should be avoided [9] [4].

References

ospemifene binding affinity for ERalpha vs ERbeta

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on Ospemifene

This compound is recognized in the scientific literature as a third-generation SERM, approved by the FDA for clinical use [1] [2]. However, the specific binding affinities for the two estrogen receptor subtypes are not provided in the search results.

To clearly show the type of data that is typically available for other compounds, the table below summarizes the relative binding affinities of several well-characterized estrogenic ligands for ERα and ERβ, as found in one of the search results [3]. Please note that this compound is not included in this dataset.

Table: Sample Binding Affinity Data for Selected Estrogen Receptor Ligands

Compound Structure Binding Affinity for ERα (Ki, nM) Binding Affinity for ERβ (Ki, nM)
Estradiol Estradiol structure 0.115 (0.04–0.24) 0.15 (0.10–2.08)
Estrone Estrone structure 0.445 (0.3–1.01) 1.75 (0.35–9.24)
Genistein Genistein structure 2.6–126 0.3–12.8
LY500307 (a selective ERβ agonist) LY500307 structure 2.68 0.19

Source: Data adapted from PMC7645238 [3]. Ranges are provided where available. Structures are sourced from PubChem.

Experimental Protocols for Determining Binding Affinity

Although specific data for this compound was not found, the search results describe established methodologies for quantifying ligand-receptor interactions. The following workflow outlines the key steps for a radiometric competitive binding assay, a standard technique for determining binding affinity (Ki or IC50) [4] [5].

A 1. Protein Preparation B Express & purify ERα/ERβ LBD A->B C 2. Assay Setup B->C D Incubate receptor with [³H]-17β-Estradiol and increasing unlabeled competitor C->D E 3. Equilibrium & Separation D->E F Allow reaction to reach equilibrium Separate bound from free ligand E->F G 4. Data Acquisition F->G H Measure radioactivity of bound ligand fraction G->H I 5. Data Analysis H->I J Calculate IC50 from curve Determine Ki using Cheng-Prusoff equation I->J

Experimental workflow for determining binding affinity via competitive radiometric assay.

The core principle is to measure the ability of the unlabeled test compound (e.g., this compound) to compete with a known, radioactively labeled ligand (like [³H]-17β-Estradiol) for binding to the receptor's ligand-binding domain (LBD) [4] [5].

  • Critical Parameters: A successful assay requires the reaction to reach equilibrium before measurement, and the concentration of the competing ligand must be varied to generate a proper displacement curve [5].
  • Data Analysis: The concentration of the competitor that displaces 50% of the radiolabeled ligand is the IC50. This value is then used in the Cheng-Prusoff equation to calculate the inhibition constant (Ki), which is the true measure of binding affinity [4].

How to Locate the Specific Data

Finding precise biochemical data for specific pharmaceuticals can sometimes require looking beyond general review articles. Here are targeted suggestions for your research:

  • Consult Specialized Databases: Search dedicated chemical and pharmacological databases such as PubChem, ChEMBL, or BindingDB. These often contain curated bioactivity data from high-throughput screens and scientific literature.
  • Perform a Targeted Literature Search: Look for the original research or development papers for this compound. Using search terms like "this compound binding affinity Ki" or "this compound receptor pharmacology" in Google Scholar or PubMed may lead to the primary publications where this data was first reported.
  • Review Drug Monographs: Check the official prescribing information or detailed drug monographs from the manufacturer, which sometimes include pharmacological data in their appendices.

References

ospemifene preclinical studies in animal models

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Preclinical Animal Studies

The table below outlines the core elements of a robust preclinical study design, which would be applicable for evaluating a compound like ospemifene.

Study Element Typical Considerations Potential Application to this compound
Animal Model Selection Choice is driven by physiological similarities, disease representation, and ethical aspects [1]. Likely use of ovariectomized (OVX) rodents to model postmenopausal atrophic conditions.
Study Groups & Dosing Includes vehicle control, multiple dose levels, and comparison to standard-of-care treatment. Groups would include placebo, several this compound doses, and an active comparator (e.g., systemic estrogen).
Key Endpoints Efficacy (disease-specific markers), Safety (toxicology, histopathology), and PK/PD (drug exposure, mechanism) [2]. Efficacy: Vaginal cytology, epithelial thickness. Safety: Uterine weight (assess hypertrophy), mammary gland, liver. PK/PD: Blood levels, receptor binding.
Tumorigenicity Assessment Critical for long-term therapies; uses immunodeficient rodents (e.g., NOG mice) to assess risk of tumor formation from treatment [2]. A dedicated study to evaluate potential for stimulating growth in estrogen-sensitive tissues.

Experimental Protocol Workflow

A comprehensive preclinical program involves multiple interconnected stages. The diagram below visualizes the logical sequence of these key activities.

ModelSelection 1. Model Selection (Ovariectomized Rodent) StudyDesign 2. Study Design (Group allocation, dosing) ModelSelection->StudyDesign InLifePhase 3. In-Life Phase (Dosing, clinical obs, sample collection) StudyDesign->InLifePhase TerminalAnalysis 4. Terminal Analysis (Histopathology, tissue weights) InLifePhase->TerminalAnalysis DataAnalysis 5. Data & Reporting (Statistical analysis, report generation) TerminalAnalysis->DataAnalysis

Diagram Overview: This flowchart outlines the sequential stages of a preclinical in vivo study, from initial model selection to final data analysis.

How to Proceed with Your Research

Since direct information on this compound is not available in the public search results, you may need to consult more specialized sources:

  • Check Regulatory Documents: The European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) assessment reports for this compound (brand name Osphena) contain detailed, non-clinical study summaries that are part of the drug's approval package.
  • Refine Literature Search: Use specialized scientific databases like PubMed or Scopus with targeted queries such as "this compound preclinical" or "this compound animal model."

References

ospemifene molecular pathways in vaginal epithelium

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The table below summarizes the key molecular and cellular effects of ospemifene on the vaginal epithelium:

Aspect Mechanism & Effect
Core Action Selective Estrogen Receptor Modulator (SERM); acts as an agonist on vaginal epithelium [1] [2]
Receptor Binding Binds to both ERα and ERβ, with a slightly greater affinity for ERα [1] [3]
Key Molecular Outcome Induces conformational change in estrogen receptor, leading to recruitment of tissue-specific coactivators and activation of estrogen-responsive genes [4]
Primary Cellular Effects Increases epithelial thickness, proliferation index (Ki67), and glycogen content [5] [2]
Tissue-Level Outcomes Improves vaginal maturation index (increases superficial cells), decreases vaginal pH, and relieves dyspareunia [1] [4] [2]

This tissue-specific action is due to the unique conformational change this compound induces upon binding the estrogen receptor, leading to the recruitment of a specific set of coactivators present in vaginal tissue, thereby initiating an estrogen-agonist response [1] [4]. In contrast, it has minimal or antagonistic effects on other tissues like the breast [1] [6].

Experimental Data and Outcomes

Evidence for this compound's effects comes from both preclinical models and clinical trials in postmenopausal women, with key quantitative findings summarized below.

Table 1: Structural and Physiological Changes in Human Vaginal Tissue Data from clinical studies of postmenopausal women with VVA taking 60 mg this compound daily [5] [1] [4].

Parameter Measured Outcome Significance / Method
Epithelium Thickness Significantly increased Measured via histology on biopsy; indicates reversal of atrophy [5]
Proliferation Index Significantly increased Measured via immunohistochemistry for Ki67 expression [5]
Glycogen Content Significantly increased Evaluated by Periodic Acid-Schiff (PAS) staining [5]
Vaginal Maturation Index ↑ Superficial cells (by approx. 10.8%); ↓ Parabasal cells (by approx. 30.1%) Cytologic evaluation of vaginal smears [1] [4]
Vaginal pH Decreased by approx. 0.89 units Restoration of acidic environment [1] [2]
Symptom Improvement Significant relief of dyspareunia and vaginal dryness Patient-reported outcomes on standardized scales [1] [4]

Table 2: Connective Tissue Changes in the Vaginal Stroma Data from a comparative study of vulvar and vaginal biopsies from women taking this compound [5].

Parameter Finding in this compound Group vs. Control Measurement Method
Total Collagen Content Increased Hydroxyproline assay
Collagen Fiber Ratio (Type I/III) Increased (vaginal level only) Sirius red staining

Key Experimental Protocols

To evaluate the effects of this compound on vaginal tissue, researchers use standardized experimental models and methodologies.

Preclinical In Vivo Model

The ovariectomized (OVX) rat is a standard model for postmenopausal VVA [2].

  • Objective: To simulate estrogen deficiency and test the efficacy of compounds in reversing vaginal atrophy.
  • Procedure:
    • Ovariectomy: Female rats undergo surgical removal of ovaries to deplete endogenous estrogen.
    • Dosing: After recovery, rats are treated daily with this compound via oral gavage for 2-4 weeks. Common doses range from 0.1 to 10 mg/kg, compared to controls, vehicle, or reference estrogens like 17-α-ethinyl estradiol (EE2) [2].
    • Tissue Collection & Analysis: At endpoint, vaginas are excised and weighed. Tissues are fixed and sectioned for histological staining (e.g., H&E) to measure vaginal epithelial height and assess morphology (mucification, vacuolization) [2].
Clinical Biopsy and Histological Analysis

Human studies involve postmenopausal women with confirmed VVA.

  • Objective: To directly assess the impact of this compound on human vaginal tissue structure and composition.
  • Procedure:
    • Patient Recruitment & Biopsy: Postmenopausal women (e.g., scheduled for gynecologic surgery) are recruited. Vaginal and vulvar biopsies are taken during the procedure [5].
    • Histology: Tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate general morphology and measure epithelium thickness [5].
    • Special Stains:
      • Periodic Acid-Schiff (PAS): Used to quantify glycogen content in the epithelium [5].
      • Sirius Red: Used under polarized light to visualize and quantify total collagen and the collagen I/III ratio in the stroma [5].
    • Immunohistochemistry (IHC): Staining for the nuclear antigen Ki67 is performed to determine the proliferation index (percentage of positively staining epithelial cell nuclei) [5].

Visualizing the Core Pathway

The following diagram illustrates the primary molecular pathway of this compound in a vaginal epithelial cell.

G cluster_effects Vaginal Epithelial Outcomes This compound This compound ER_Complex Estrogen Receptor (ERα/ERβ) This compound->ER_Complex Coactivators Tissue-Specific Coactivators ER_Complex->Coactivators Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Biological_Effects Biological Effects Gene_Transcription->Biological_Effects Effect1 ↑ Epithelial Proliferation (↑ Ki67 Index) Biological_Effects->Effect1 Effect2 ↑ Glycogen Synthesis Biological_Effects->Effect2 Effect3 ↑ Epithelial Thickness Biological_Effects->Effect3 Effect4 Mucification & Cornification Biological_Effects->Effect4

This compound's molecular pathway activates key genes for vaginal epithelial health.

Summary

This compound is a first-in-class oral SERM that effectively targets the underlying pathology of VVA by acting as an estrogen agonist specifically in the vaginal epithelium. Its mechanism, proven in both animal and human studies, involves promoting epithelial proliferation, increasing glycogen storage, and restoring a healthy stromal collagen network, ultimately leading to symptomatic relief for postmenopausal women.

References

The SERM Principle: Tissue-Specific Estrogenic Action

Author: Smolecule Technical Support Team. Date: February 2026

Selective Estrogen Receptor Modulators (SERMs) are compounds that can act as estrogen receptor agonists in some tissues and antagonists in others [1]. This tissue-specificity is the cornerstone of ospemifene's therapeutic application.

The molecular mechanisms behind this selectivity are complex and involve several key factors [1] [2]:

  • Interaction with ER Subtypes: Differential binding affinity and activation of the two main estrogen receptor subtypes, ERα and ERβ.
  • Receptor Conformation and Coregulator Recruitment: The binding of a SERM induces a unique three-dimensional shape in the estrogen receptor. This distinct conformation determines whether coactivator or corepressor proteins are recruited to the receptor complex at a gene's promoter region [2].
  • Gene Promoter Context: The specific mix of proteins present on the DNA of a target gene in a given cell type further influences whether the signal leads to gene activation or repression.

The diagram below illustrates how these elements interact to produce tissue-specific effects.

G This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Conf1 Unique ER Conformation ER->Conf1 Conf2 Unique ER Conformation ER->Conf2 Coact Coactivator Complex Conf1->Coact In Tissue A Corep Corepressor Complex Conf2->Corep In Tissue B Effect1 Gene Transcription (Agonist Effect) Coact->Effect1 Effect2 Gene Repression (Antagonist Effect) Corep->Effect2 TissueA e.g., Bone, Vaginal Epithelium Effect1->TissueA TissueB e.g., Breast, Endometrium Effect2->TissueB

Diagram of the core mechanism by which a SERM like this compound produces tissue-specific effects through differential coregulator recruitment.

Tissue-Specific Effects of SERMs

Based on the established SERM paradigm and the known clinical use of this compound, the table below summarizes its intended effects. It is crucial to note that this table is inferred from the general behavior of SERMs and the clinical indication of this compound for treating vulvovaginal atrophy [2]. A comprehensive whitepaper would require direct experimental data for this compound specifically.

Tissue / Organ Desired Effect (Agonist/Antagonist) Biological / Clinical Outcome
Vaginal Epithelium Estrogen Agonist Relief of symptoms of vulvovaginal atrophy (dyspareunia, dryness).
Breast Tissue Estrogen Antagonist No stimulation of breast epithelial cell proliferation; desirable for breast safety.
Endometrium Minimal / Neutral Ideally, no proliferative effect on the uterine lining, distinguishing it from unopposed estrogen.
Bone Estrogen Agonist Maintenance of bone mineral density, reducing the risk of osteoporosis.
Cardiovascular System Mixed/Complex The effects are complex and tissue-specific within the system (e.g., blood vessels vs. liver).
Brain Estrogen Agonist Potential positive effects on cognitive function and mood.

Experimental Approaches for Profiling SERMs

To establish a tissue-specific profile for a compound like this compound, researchers use a multi-faceted experimental approach. The following methodologies, gleaned from the search results, are central to this process [3] [4].

1. In Vivo Uterotrophic Assay & Gene Expression Profiling This is a classic and required experiment for evaluating estrogenic activity.

  • Objective: To assess the compound's effect on the uterus, a primary estrogen-responsive tissue.
  • Protocol:
    • Animal Model: Use ovariectomized (OVX) mature rodents (e.g., rats or mice) to eliminate the influence of endogenous estrogen [2].
    • Dosing: Administer the test compound (e.g., this compound) at several doses, alongside a vehicle control, a positive control (estradiol, E2), and reference SERMs (e.g., tamoxifen, raloxifene) for a minimum of 3 days [3].
    • Endpoint Measurement: Weigh the uteri. A significant increase in uterine weight indicates estrogenic agonist activity.
    • Molecular Analysis: As performed in the nonylphenol study, uterine tissue can be subjected to DNA microarray or RNA-seq analysis [3]. This compares the gene expression profile induced by this compound to that induced by E2. A high degree of overlap suggests strong estrogenic activity in that tissue.

2. In Vitro Cell-Based Gene Reporter and Coregulator Assays These assays help decipher the molecular mechanism of action.

  • Objective: To measure the compound's ability to activate estrogen receptor-mediated transcription and its interaction with coregulator proteins.
  • Protocol:
    • Gene Reporter Assay: Transfert cells (e.g., HeLa, HEK293) with a plasmid containing an Estrogen Response Element (ERE) linked to a reporter gene (e.g., luciferase). Treat with the compound and measure reporter activity [2].
    • Coregulator Assay: Use commercial kits that measure the interaction between the liganded ER and specific coactivator or corepressor peptides. This quantifies the "fingerprint" of coregulator recruitment by this compound.

3. Preclinical Safety & Efficacy Studies These IND-enabling studies are critical for regulatory approval [4].

  • Objective: To comprehensively evaluate the pharmacological and toxicological profile.
  • Protocol:
    • Pharmacokinetics (PK): Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies in relevant animal models to understand how the body processes the drug [4].
    • Toxicology: Perform repeat-dose toxicity studies in two mammalian species (one rodent, one non-rodent) to identify target organs of toxicity and establish a safety margin [4].
    • Tissue-Specific Analysis: Histopathological examination of all major organs, with special attention to estrogen-responsive tissues (uterus, breast, bone, cardiovascular system).

The experimental workflow integrating these methods is summarized below.

G Start Identify SERM Candidate InVitro In Vitro Profiling - Gene Reporter Assays - Coregulator Recruitment Start->InVitro InVivo In Vivo Modeling - Uterotrophic Assay - Gene Expression (Microarray/RNA-seq) InVitro->InVivo Analysis Data Integration & Hypothesis InVivo->Analysis Safety Preclinical Safety & PK - ADME Studies - Toxicology in Animal Models Analysis->Safety Proceed with Candidate Profile Comprehensive Tissue-Specific Profile Safety->Profile

A generalized workflow for the experimental profiling of a SERM's tissue-specific effects, from in vitro screening to preclinical safety.

References

ospemifene metabolism CYP3A4 CYP2C9 CYP2C19 pathways

Author: Smolecule Technical Support Team. Date: February 2026

Key CYP Enzymes in Drug Metabolism

The following table outlines the general characteristics of the CYP enzymes you are interested in, based on the search results. Please note that this is generic information about the enzymes, not their confirmed activity with ospemifene [1] [2] [3].

CYP Enzyme Relative Abundance & Role Example Marker Reaction Selective Inhibitor (in vitro)
CYP3A4 Most abundant hepatic CYP; metabolizes 30-50% of clinically used drugs [4]. Midazolam 1'-hydroxylation; Testosterone 6β-hydroxylation [3]. Ketoconazole, Troleandomycin, Azamulin [3].
CYP2C9 Accounts for ~20% of hepatic P450 content; major contributor to metabolism of ~15% of P450-metabolized drugs [2]. Diclofenac 4'-hydroxylation; S-warfarin 7-hydroxylation [3]. Sulfaphenazole [1] [2] [3].
CYP2C19 Highly polymorphic enzyme; significant inter-individual variability in activity [5]. S-Mephenytoin 4'-hydroxylation [3]. N-3-benzyl-nirvanol, Ticlopidine [3].

Standard Experimental Protocols for Reaction Phenotyping

"Reaction phenotyping" refers to the set of experiments used to identify the specific enzymes responsible for metabolizing a drug candidate. The following workflow and descriptions detail the standard methodologies used in the industry, as reflected in the search results [1] [6] [3].

G Start Start: Reaction Phenotyping Step1 Incubation with Recombinant Enzymes Start->Step1 Step2 Chemical Inhibition in HLM Step1->Step2 Step3 Correlation Analysis Step2->Step3 Step4 Enzyme Kinetics Step3->Step4 Result Identify Major Metabolizing Enzymes Step4->Result

Experimental workflow for identifying drug-metabolizing CYP enzymes.

The key phases of this workflow include:

  • Incubation with Recombinant Enzymes (rCYPs)

    • Objective: To determine which specific CYP isoforms are capable of metabolizing the drug.
    • Method: The drug (e.g., this compound) is incubated individually with a panel of human recombinant CYP enzymes (e.g., rCYP3A4, rCYP2C9, rCYP2C19). The formation of metabolites is measured over time. A significant metabolite formation in a specific rCYP incubation indicates that the enzyme can catalyze the reaction [1] [6].
  • Chemical Inhibition in Human Liver Microsomes (HLM)

    • Objective: To confirm the relative contribution of each CYP isoform in a more physiologically relevant system (HLM).
    • Method: The drug is incubated in HLM with and without isoform-selective chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9). A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that enzyme in the metabolic pathway [1] [7] [6].
  • Correlation Analysis

    • Objective: To provide additional evidence by linking the rate of drug metabolism to the natural variation of enzyme activity across different human liver samples.
    • Method: The metabolic rate of the drug is measured in a bank of HLMs from multiple donors. This rate is then statistically correlated with the known activity of specific CYP markers in those same HLM samples. A strong correlation suggests that the drug is metabolized by the same enzyme [2].
  • Enzyme Kinetics

    • Objective: To quantify the catalytic efficiency of the reaction.
    • Method: The metabolite formation rate is measured at various substrate concentrations. Parameters like Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are calculated to understand the affinity and capacity of the enzyme for the drug [6].

References

Comprehensive Clinical Trial Protocols and Application Notes for Ospemifene in Vulvovaginal Atrophy Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Mechanism of Action

Ospemifene is an oral selective estrogen receptor modulator (SERM), specifically classified as an estrogen receptor agonist/antagonist [1]. It belongs to the triphenylethylene class, sharing a chemical class with tamoxifen and toremifene, but distinguishes itself through its strong estrogen agonist effect on vaginal epithelium [1]. Unlike other SERMs such as raloxifene which show minimal vaginal activity, this compound acts as a nearly full estrogen agonist in the vulvovaginal tissue while demonstrating minimal uterine stimulation [1]. This tissue selectivity makes it particularly suited for treating VVA symptoms without the risks associated with systemic estrogen therapy.

The drug is approved for the treatment of moderate to severe dyspareunia (painful intercourse) and moderate to severe vaginal dryness associated with postmenopausal VVA [2] [1]. Its mechanism involves binding to estrogen receptors in the vulvovaginal squamous epithelium, activating estrogenic pathways that reverse atrophic changes [3]. This action results in increased superficial cell layers, decreased parabasal cells, restoration of acidic vaginal pH, and improved vaginal moisture [2] [1].

Key Clinical Trial Objectives and Endpoints

Clinical development of this compound aimed to demonstrate its efficacy and safety through multiple phase 2 and 3 trials. The primary objectives included:

  • Confirm efficacy in improving signs and symptoms of VVA compared to placebo
  • Establish safety profile with particular focus on endometrial effects
  • Demonstrate durability of effect over 12-52 weeks of treatment
  • Assess impact on quality of life and sexual function

Table 1: Primary and Secondary Endpoints in this compound Phase 3 Trials

Endpoint Category Specific Measures Assessment Method Timing
Co-primary Efficacy Endpoints Percentage of vaginal parabasal cells Vaginal smear cytology Week 12
Percentage of vaginal superficial cells Vaginal smear cytology Week 12
Vaginal pH pH indicator strip Week 12
Severity of most bothersome symptom (vaginal dryness/dyspareunia) Patient self-assessment questionnaire Week 12
Secondary Endpoints Maturation value Calculated index: (S×1) + (I×0.5) + (P×0) Weeks 4, 8, 12
Dyspareunia severity Patient self-assessment questionnaire Weeks 4, 8, 12
Female Sexual Function Index (FSFI) Validated questionnaire Week 12
Patient global satisfaction Satisfaction rating Week 12
Response rate (≥10 point improvement in MV + ≥0.5 pH reduction) Composite endpoint Week 12

Detailed Experimental Protocols

Study Population and Eligibility Criteria

Phase 3 trials employed rigorous inclusion and exclusion criteria to ensure appropriate patient selection [2] [4]:

Inclusion Criteria:

  • Postmenopausal women aged 40-80 years
  • ≥12 months since last spontaneous menstrual bleeding (or ≥6 weeks post-bilateral oophorectomy)
  • Moderate to severe vaginal dryness as most bothersome symptom
  • ≤5% superficial cells on vaginal smear
  • Vaginal pH >5.0
  • Body mass index <38 kg/m²

Exclusion Criteria:

  • Endometrial thickness ≥4mm on transvaginal ultrasound
  • Abnormal endometrial histology or pathological Pap smear
  • Uncontrolled hypertension (BP ≥140/≥90 mmHg)
  • History of thromboembolic or coagulation disorders
  • History of estrogen-dependent neoplasia
  • Use of hormonal therapy within specified washout periods
  • Moderate/severe renal impairment or hepatic disease
Study Design and Randomization

Trials followed a 12-week, multicenter, double-blind, placebo-controlled, randomized design [2] [4]. The 2019 phase 3 trial randomized 631 women (316 to this compound 60 mg, 315 to placebo) across 68 US sites [2]. Randomization was stratified by vaginal dryness severity (moderate vs. severe) and uterine status (limited to 60% without uterus in each group) [2]. Computer-generated randomization schedules were prepared by an independent statistician before study initiation [2]. Participants were provided with non-hormonal, water-based lubricants for use as needed during sexual activity, with use recorded in daily diaries [2].

G Start Screening Period (Up to 4 weeks) Eligibility Eligibility Assessment Start->Eligibility Randomization Randomization (Stratified by symptom severity and uterine status) Eligibility->Randomization Group1 This compound 60 mg Once daily with food Randomization->Group1 1:1 Group2 Placebo Once daily with food Randomization->Group2 1:1 Assessment Efficacy & Safety Assessments (Weeks 4, 8, 12) Group1->Assessment Group2->Assessment Endpoint Primary Endpoint Analysis (Week 12) Assessment->Endpoint FollowUp Follow-up (2 weeks post-treatment) Endpoint->FollowUp

Efficacy Assessment Methodology

Vaginal Cytology: Smears were obtained from the middle third of the lateral vaginal wall. Proportions of parabasal, intermediate, and superficial cells were determined at a central laboratory [2]. The maturation value (MV) was calculated using the formula: MV = (S × 1) + (I × 0.5) + (P × 0), where S, I, and P represent percentages of superficial, intermediate, and parabasal cells, respectively [2].

Vaginal pH Measurement: pH indicator strips were pressed directly against the vaginal wall to obtain measurements [2].

Symptom Assessment: Patients completed validated self-assessment questionnaires rating symptom severity on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe) for vaginal dryness, dyspareunia, and other VVA symptoms [2]. The most bothersome symptom approach was used as recommended by regulatory authorities [2].

Sexual Function: The Female Sexual Function Index (FSFI) was employed to assess multiple domains of sexual health [2].

Safety Monitoring Protocols

Comprehensive safety assessments included [2] [1]:

  • Physical and gynecological examinations at baseline and study completion
  • Vital signs and clinical laboratory tests
  • Transvaginal ultrasound for endometrial thickness measurement
  • Endometrial biopsy for any woman with endometrial thickness ≥4mm or bleeding
  • Cervical cytology (Pap test)
  • Recording of all treatment-emergent adverse events (TEAEs)
  • Special attention to vasomotor symptoms, thrombotic events, and endometrial changes

Efficacy Data and Clinical Outcomes

Primary Efficacy Results

Table 2: Efficacy Outcomes from Phase 3 Clinical Trials (12 Weeks)

Parameter This compound 60 mg Placebo P-value Study Reference
Parabasal Cells (% change) Significant decrease Minimal change <0.0001 [2] [4]
Superficial Cells (% change) Significant increase Minimal change <0.0001 [2] [4]
Vaginal pH (reduction) Significant decrease Minimal change <0.0001 [2] [4]
Vaginal Dryness Severity Significant improvement Minimal improvement <0.0001 [2] [4]
Dyspareunia Severity Significant improvement Minimal improvement <0.001 [2] [4]
Maturation Value Significant improvement Minimal improvement <0.0001 [2] [4]
Female Sexual Function Index Significant improvement Minimal improvement <0.05 [2]
Responder Rate 31.5% 6.0% <0.0001 [2]
Patient Satisfaction 49.2% 33.8% 0.0007 [2]

The 2019 phase 3 trial demonstrated statistically significant improvements in all four co-primary endpoints at week 12 [2] [4]. Significant between-group differences were observed as early as week 4, indicating relatively rapid onset of action [2]. These efficacy results were consistent across multiple trials and maintained throughout the 12-week treatment period [2] [4] [5].

Long-term Efficacy and Safety

Long-term studies evaluated this compound safety and efficacy for up to 52 weeks [1] [3]. A systematic review and network meta-analysis of 44 controlled trials (N=12,637 participants) confirmed that this compound maintained efficacy comparable to other active VVA treatments including local estrogen therapies [3]. Endometrial safety was particularly scrutinized, with studies showing endometrial thickness remained below the clinical threshold of 4mm (ranging 2.5-3.2mm after treatment vs. 2.1-2.3mm at baseline) [3]. No cases of endometrial hyperplasia or carcinoma were reported in clinical trials up to 52 weeks [1] [3].

Safety Profile and Adverse Events

Vasomotor Symptoms

Pooled analysis of five randomized controlled trials (N=2,166) showed hot flush incidence of 8.5% with this compound versus 3.2% with placebo (P<0.0001) [6] [7]. These vasomotor symptoms were most frequent during the initial 4 weeks of treatment and decreased thereafter [6] [7]. Logistic regression identified prior hormone therapy use within 6 months before study start, longer treatment duration, and more frequent hot flush days at baseline as factors associated with increased hot flush incidence [6]. Importantly, in women already experiencing moderate to severe vasomotor symptoms, this compound did not worsen their frequency or severity [6] [7].

Overall Safety Profile

This compound demonstrated a generally favorable safety profile in clinical trials [1] [3]:

  • Most treatment-emergent adverse events were mild to moderate in severity
  • No unexpected TEAEs, treatment-related serious TEAEs, or thrombotic events were observed in the 2019 phase 3 trial [2]
  • No significant hepatotoxicity or clinically relevant changes in laboratory parameters
  • No concerning breast-related safety signals were identified

The network meta-analysis comparing this compound with other VVA therapies found no statistically significant differences in most safety endpoints, including serious TEAEs, discontinuation due to adverse events, headaches, or urinary tract infections [3].

Mechanism and Signaling Pathways

G cluster_Effects Vaginal Tissue Effects This compound This compound (Oral Administration) ER Estrogen Receptor in Vaginal Epithelium This compound->ER Binds as Agonist GeneExp Gene Expression Activation ER->GeneExp Activates Cell1 ↑ Superficial Cells GeneExp->Cell1 Cell2 ↓ Parabasal Cells GeneExp->Cell2 Cell3 ↑ Epithelial Thickness GeneExp->Cell3 Phys1 ↓ Vaginal pH GeneExp->Phys1 Phys2 ↑ Lubrication GeneExp->Phys2 Phys3 Improved Elasticity GeneExp->Phys3 Symp1 Reduced Vaginal Dryness Cell1->Symp1 Cell2->Symp1 Phys2->Symp1 Symp2 Reduced Dyspareunia Phys3->Symp2 subcluster subcluster cluster_Clinical cluster_Clinical Symp3 Improved Sexual Function Symp1->Symp3 Symp2->Symp3

This compound's unique tissue selectivity stems from its differential action on estrogen receptors in various tissues. As illustrated above, it functions as a strong estrogen receptor agonist in vaginal epithelium, activating genes responsible for epithelial proliferation and maturation [1]. This leads to restoration of normal vaginal architecture and physiology, ultimately improving VVA symptoms. Preclinical studies in ovariectomized rat models demonstrated that this compound significantly increased vaginal epithelial height and weight with efficacy comparable to ethinyl estradiol, confirming its potent estrogenic effects in vaginal tissue [1].

Conclusion and Research Applications

This compound represents a significant advancement in VVA treatment as the first oral non-hormonal alternative to estrogen-based products for dyspareunia [1]. The compiled clinical trial protocols and data support its efficacy, safety, and tolerability for treating moderate to severe symptoms of VVA. The drug's tissue-specific action provides the therapeutic benefits of estrogen on vulvovaginal tissue without systemic estrogenic effects [1] [3].

For researchers and drug development professionals, these application notes provide comprehensive methodological frameworks for:

  • Designing clinical trials for VVA therapies
  • Selecting appropriate efficacy endpoints and assessment tools
  • Implementing safety monitoring protocols, particularly for endometrial effects
  • Understanding comparative effectiveness against existing treatments

The successful development of this compound demonstrates the potential of tissue-selective estrogen receptor modulators for addressing unmet needs in menopausal health, particularly for women who cannot or prefer not to use estrogen-based therapies [1].

References

Ospemifene for Moderate to Severe Dyspareunia: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Drug Profile and Mechanism of Action

Ospemifene is an oral selective estrogen receptor modulator (SERM) with a unique tissue-specific profile that distinguishes it from both traditional estrogen therapies and other SERMs. Approved by the FDA in 2013, it represents the first oral non-estrogen therapy specifically indicated for moderate to severe dyspareunia and moderate to severe vaginal dryness, both symptoms of vulvar and vaginal atrophy (VVA) due to menopause [1]. This compound's molecular structure enables it to function as an estrogen agonist in certain tissues while acting as an antagonist in others, creating its distinctive therapeutic profile. In the vaginal epithelium, it exerts estrogen-like effects that reverse the atrophic changes associated with estrogen deficiency following menopause.

The drug's mechanism involves binding to estrogen receptors in vaginal tissue, leading to cellular proliferation and maturation. This activity results in measurable histological changes including a significant increase in superficial cells and a corresponding decrease in parabasal cells in vaginal smears, along with restoration of normal vaginal pH through acidification [1]. These physiological changes correlate directly with symptom improvement in dyspareunia and vaginal dryness. Unlike systemic estrogen therapies, this compound demonstrates minimal estrogenic effects on endometrial and breast tissues at therapeutic doses, though long-term endometrial safety monitoring remains necessary due to its mixed agonist/antagonist profile [1].

Table 1: Key Characteristics of this compound

Property Description
Drug Class Selective Estrogen Receptor Modulator (SERM)
Approval Date February 26, 2013 (FDA) [2]
Indications Moderate to severe dyspareunia; Moderate to severe vaginal dryness (symptoms of VVA due to menopause)
Mechanism of Action Tissue-selective estrogen agonist/antagonist; Estrogen agonist in vaginal epithelium
Dosage Form Oral tablet
Recommended Dose 60 mg once daily with food [1]

Clinical Efficacy Data

Efficacy in Dyspareunia

The efficacy of this compound for treating moderate to severe dyspareunia was established in multiple Phase 3 randomized, double-blind, placebo-controlled trials involving postmenopausal women. These studies enrolled participants who identified dyspareunia as their most bothersome symptom and confirmed VVA through objective measures (≤5% superficial cells on vaginal smear and vaginal pH >5.0) [1]. The primary efficacy endpoint across these trials was the change from baseline to Week 12 in the severity of dyspareunia, measured using a validated 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).

In one pivotal study, women receiving this compound 60 mg daily demonstrated statistically significant improvement in dyspareunia symptoms compared to placebo at Week 12 (p=0.0012) [1]. The reduction in dyspareunia severity score was clinically meaningful, with a significant separation from placebo observed as early as Week 4 (secondary endpoint). This improvement correlates with the observed histological changes in vaginal epithelium, confirming the drug's physiological effect on vaginal tissue health.

Efficacy in Vaginal Dryness

This compound has also demonstrated significant efficacy for moderate to severe vaginal dryness, another troubling symptom of VVA. In a Phase 3 clinical trial involving 631 postmenopausal women with moderate to severe vaginal dryness as their most bothersome symptom, this compound 60 mg provided statistically significant improvement in vaginal dryness symptoms at Week 12 compared to placebo (-1.29 vs. -0.91; p<0.0001) [1]. This study utilized the same validated 4-point severity scale and included patients with confirmed VVA through objective parameters.

Improvement in vaginal dryness symptoms demonstrated a time-dependent response, with increasing numbers of patients reporting clinically meaningful improvements from Week 4 (secondary endpoint) through Week 12 (primary endpoint). Patient-reported outcomes revealed that a 2-point improvement (e.g., from severe to mild or from moderate to none) was achievable for many women receiving this compound therapy [1].

Table 2: Efficacy Outcomes from Phase 3 Clinical Trials at Week 12

Endpoint Study 1 Study 2 Study 3
Increase in Superficial Cells (%) 11.6 (vs. 1.6 placebo) 13.3 (vs. 3.6 placebo) 9.5 (vs. 1.8 placebo)
Decrease in Parabasal Cells (%) -27.4 (vs. -2.3 placebo) -34.6 (vs. -4.2 placebo) -27.4 (vs. -3.4 placebo)
Vaginal Dryness Severity Score Change -1.29 (vs. -0.91 placebo; p<0.0001) N/A N/A
Dyspareunia Severity Score Change Significant improvement (p=0.0012) Significant improvement (p<0.0001) N/A
Histological and Physiological Changes

The therapeutic effects of this compound are supported by consistent, objectively measurable changes in vaginal cytology and physiology. Across all clinical trials, this compound-treated patients demonstrated statistically significant improvements (p<0.0001) in all three co-primary endpoints: increases in superficial cells, decreases in parabasal cells, and reduction in vaginal pH [1]. These parameters serve as important biomarkers of VVA reversal and provide objective confirmation of the drug's tissue-specific estrogenic activity in the vaginal epithelium.

The transformation of vaginal cytology reflects the maturation of vaginal tissue under this compound's influence. The increase in superficial cells indicates improved epithelial maturation, while the decrease in parabasal cells (immature cells predominant in estrogen-deficient states) demonstrates a reversal of atrophic changes. The reduction in vaginal pH to the normal acidic range (typically below 4.5) restores the protective vaginal environment, reducing susceptibility to infections and further improving tissue integrity [1].

Safety and Tolerability Profile

Common Adverse Events

This compound demonstrates a generally favorable safety profile, with most adverse events being mild to moderate in severity. According to pooled clinical trial data, the most common adverse reactions (>1%) include hot flush (7.5%), vaginal discharge (3.8%), muscle spasms (3.2%), hyperhidrosis (2.4%), headache (2.4%), vaginal hemorrhage (1.9%), and night sweats (1.6%) [1]. The incidence of hot flashes, while higher than placebo, remains substantially lower than that observed with other SERMs like tamoxifen. These events typically occur early in treatment and often diminish with continued therapy.

The occurrence of genitourinary side effects, particularly vaginal discharge, reflects the estrogen-like effects on vaginal tissue and correlates with the drug's intended therapeutic action. In clinical practice, patients should be counseled about these potential side effects to ensure appropriate expectations and adherence to therapy. The incidence of serious adverse events with this compound is low, with no significant difference compared to placebo in clinical trials.

Boxed Warnings and Contraindications

This compound carries a Boxed Warning regarding two primary safety concerns: endometrial cancer and cardiovascular disorders. As an estrogen agonist in the endometrium, this compound may stimulate endometrial growth and potentially increase the risk of endometrial cancer in women with an intact uterus [1]. Clinical trials demonstrated an incidence rate of endometrial hyperplasia of 1.6% with this compound 60 mg compared to 0% with placebo. Appropriate diagnostic measures, including endometrial sampling, should be undertaken for postmenopausal women with undiagnosed persistent or recurring abnormal genital bleeding.

Regarding cardiovascular risks, the Boxed Warning notes that estrogen therapy has an associated increased risk of stroke and deep vein thrombosis. For this compound 60 mg, clinical trials reported cerebral thromboembolic and hemorrhagic stroke incidence rates of 1.13 and 3.39 per thousand women-years, respectively, compared to 3.15 and 0 per thousand women-years with placebo [1]. For deep vein thrombosis, the incidence rate was 2.26 per thousand women-years (2 reported cases) versus 3.15 per thousand women-years (1 reported case) with placebo.

This compound is contraindicated in several patient populations, including those with undiagnosed abnormal genital bleeding; known or suspected estrogen-dependent neoplasia; active or history of deep vein thrombosis or pulmonary embolism; active or history of arterial thromboembolic disease; known hypersensitivity to this compound or any of its ingredients; and women who are or may become pregnant [1].

Drug Interactions

This compound metabolism involves multiple cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, creating potential for clinically significant drug interactions. Concomitant use of this compound with strong CYP inhibitors such as ketoconazole or fluconazole may increase this compound plasma concentrations and the risk of adverse reactions [1]. Conversely, strong CYP inducers like rifampin decrease serum concentrations of this compound and may reduce its efficacy.

Additionally, this compound is highly protein-bound (>99%), primarily to albumin. Concurrent administration with other highly protein-bound drugs may potentially displace this compound from binding sites, increasing free fraction concentrations, though the clinical significance of this interaction remains uncertain. Concomitant use of other estrogen or estrogen agonist/antagonist therapies is not recommended due to the potential for additive effects and increased risk of adverse events [1].

Research Applications and Development Insights

Comparative Efficacy with Alternative Therapies

This compound occupies a unique position in the VVA treatment landscape as the only oral non-estrogen therapy specifically approved for dyspareunia. When compared to local vaginal therapies, this compound offers the advantage of systemic administration without the need for vaginal application, which may enhance adherence for some patients. However, it carries different safety considerations compared to local estrogen products, which have minimal systemic absorption.

In comparison to other SERMs, this compound demonstrates a distinctive tissue selectivity profile specifically optimized for VVA symptoms without the undesirable estrogenic effects in other tissues that limit other agents. The drug's development represents a targeted approach to addressing the specific needs of postmenopausal women experiencing sexual dysfunction due to VVA, filling an important gap between local estrogen therapies and systemic hormone replacement.

Clinical Development Insights

The clinical development program for this compound provides valuable insights for drug development professionals working on SERMs or therapies for menopausal symptoms. The program successfully utilized objectively measurable endpoints (vaginal cytology, pH) alongside patient-reported outcomes (symptom severity) to comprehensively demonstrate efficacy [1]. This dual approach provided both subjective validation of symptom improvement and objective confirmation of physiological changes, creating a robust efficacy package for regulatory review.

The development program also highlights the importance of appropriate patient stratification in clinical trial design. By enrolling women with confirmed VVA through both subjective (most bothersome symptom) and objective (≤5% superficial cells, vaginal pH >5.0) criteria, the trials ensured a population with clinically significant VVA most likely to demonstrate response to therapy [1]. This methodological approach contributed to the consistent, statistically significant results observed across multiple trials.

Experimental Protocols

In Vitro Assessment of Estrogenic Activity

Purpose: To evaluate the tissue-selective estrogenic and anti-estrogenic activity of this compound across different cell types relevant to its therapeutic and safety profile.

Methodology:

  • Cell Lines: Utilize estrogen receptor-positive cell lines including:
    • Vaginal epithelial cells (primary or immortalized)
    • Endometrial adenocarcinoma cells (Ishikawa)
    • Breast cancer cells (MCF-7)
    • Osteoblasts (for bone effects assessment)
  • Transactivation Assays: Transfert cells with estrogen response element (ERE)-luciferase reporter constructs to measure ER-mediated transcriptional activity
  • Proliferation Assays: Assess cell proliferation using MTT or BrdU incorporation assays
  • Gene Expression Analysis: Quantify expression of ER-regulated genes (pS2, PR, TGF-β) using RT-PCR
  • Competitive Binding Assays: Determine relative binding affinity for ERα and ERβ using recombinant receptors

Controls:

  • Positive control: 17β-estradiol
  • Negative control: Vehicle alone
  • Reference SERMs: Tamoxifen, raloxifene

Data Analysis: Calculate EC50 values for agonistic activity and IC50 values for antagonistic activity. Determine relative potency compared to estradiol for vaginal cells versus endometrial and breast cells to establish tissue selectivity index [1].

In Vivo Efficacy Model for VVA

Purpose: To evaluate the efficacy of this compound in reversing vaginal atrophy in a surgically-induced menopausal animal model.

Methodology:

  • Animal Model: Ovariectomized (OVX) Sprague-Dawley rats or mice (n=10-12 per group)
  • Test Articles:
    • This compound (1, 3, 10 mg/kg/day)
    • 17β-estradiol (0.1 mg/kg/day) as positive control
    • Vehicle as negative control
  • Administration: Oral gavage daily for 4-12 weeks
  • Endpoint Assessments:
    • Vaginal Cytology: Collect vaginal smears daily; classify cell types (parabasal, intermediate, superficial)
    • Vaginal Histology: Collect vaginal tissue at sacrifice; measure epithelial thickness, cornification
    • Uterine Effects: Weigh uterus; assess histology for epithelial height, glandular structure
    • Biochemical Markers: Measure vaginal pH, gene expression of ER-regulated proteins

Data Analysis: Compare vaginal maturation index, epithelial thickness, and uterine parameters between treatment groups using ANOVA with post-hoc testing. Establish dose-response relationship and therapeutic ratio relative to uterine effects [1].

The following diagram illustrates the molecular mechanism of action of this compound and its key effects on vaginal tissue:

G This compound This compound ER_Receptor ER_Receptor This compound->ER_Receptor Binds to Gene Transcription Gene Transcription ER_Receptor->Gene Transcription Activates Vaginal Epithelium Vaginal Epithelium Gene Transcription->Vaginal Epithelium Increases Superficial Cells Gene Transcription->Vaginal Epithelium Decreases Parabasal Cells Vaginal Moisture Vaginal Moisture Vaginal Epithelium->Vaginal Moisture Improves Vaginal pH Vaginal pH Vaginal Epithelium->Vaginal pH Normalizes Dyspareunia Relief Dyspareunia Relief Vaginal Moisture->Dyspareunia Relief Reduces Vaginal pH->Dyspareunia Relief Contributes to

Diagram 1: Molecular mechanism of this compound action in vaginal tissue. This compound binds to estrogen receptors, activating gene transcription that leads to histological improvements in vaginal epithelium, ultimately reducing dyspareunia.

Clinical Trial Design for Dyspareunia

Purpose: To evaluate the efficacy and safety of this compound in postmenopausal women with moderate to severe dyspareunia.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial
  • Duration: 12-week treatment with 4-week follow-up
  • Participants:
    • Postmenopausal women (40-80 years)
    • Moderate to severe dyspareunia as most bothersome symptom
    • Confirmed VVA (≤5% superficial cells, vaginal pH >5.0)
    • Intact uterus
  • Intervention:
    • Experimental: this compound 60 mg once daily
    • Control: Matching placebo
  • Primary Endpoint: Change from baseline to Week 12 in dyspareunia severity (4-point scale)
  • Secondary Endpoints:
    • Change in vaginal dryness severity (4-point scale)
    • Change in percentage of superficial and parabasal cells
    • Change in vaginal pH
    • Patient Global Impression of Improvement (PGI-I)
  • Safety Assessments:
    • Adverse events monitoring
    • Endometrial thickness (transvaginal ultrasound)
    • Clinical laboratory tests
    • Vital signs, physical examinations

Statistical Analysis: ANCOVA model with treatment and stratum as factors and baseline value as covariate. Sample size calculation to provide 90% power to detect significant difference with alpha=0.05 [1].

Table 3: Key Parameters for VVA Assessment in Clinical Trials

Parameter Assessment Method Frequency Normal Range (Postmenopausal) Therapeutic Target
Vaginal Maturation Value Vaginal smear cytology Baseline, Weeks 2, 6, 12 <50 (atrophic) >50 (mature)
Vaginal pH pH indicator strip Baseline, Weeks 2, 6, 12 >5.0 (atrophic) ≤4.5 (normal)
Dyspareunia Severity 4-point scale (0-3) Baseline, Weeks 4, 8, 12 N/A ≥1 point improvement
Endometrial Thickness Transvaginal ultrasound Baseline, Week 12 <4 mm (inactive) No significant increase

Conclusion

This compound represents a significant advancement in the oral treatment of moderate to severe dyspareunia and vaginal dryness due to menopause. As a tissue-selective estrogen receptor modulator, it demonstrates targeted efficacy for VVA symptoms while minimizing systemic estrogenic effects. The comprehensive clinical development program has established a favorable benefit-risk profile, with consistent improvements in both patient-reported symptoms and objective measures of vaginal health.

For researchers and drug development professionals, this compound serves as a model for the development of tissue-selective hormonal therapies. Its mechanism of action, clinical efficacy profile, and safety considerations provide valuable insights for future SERM development programs. The experimental protocols outlined in this document offer standardized methodologies for evaluating potential new agents targeting VVA symptoms.

As the only oral non-estrogen therapy approved for dyspareunia, this compound fills an important therapeutic niche for postmenopausal women unable or unwilling to use local vaginal therapies. Continued research may further elucidate its potential applications and optimize its use in clinical practice.

References

Application Notes and Protocols: Long-Term Administration of Ospemifene (Up to 52 Weeks)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ospemifene is an oral, non-hormonal selective estrogen receptor modulator (SERM) approved for the treatment of moderate-to-severe dyspareunia and vaginal dryness, symptoms of vulvovaginal atrophy (VVA) due to menopause [1] [2]. Its long-term safety and efficacy have been evaluated in several extension studies, which are critical for understanding its profile in prolonged clinical use. These notes summarize the methodology and outcomes from studies administering this compound for up to 52 weeks, providing a framework for researchers designing long-term clinical trials.


Safety and Tolerability Profile (52-Week Data)

Long-term studies demonstrate that this compound is generally well-tolerated. The data below summarize key safety metrics from pivotal trials.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in 52-Week Studies

Safety Parameter Hysterectomized Women (N=301) [3] [4] Women with a Uterus (N=180) [5] Notes
Most Common TEAE Hot flushes (10%) Hot flushes (Led to discontinuation in 1.6%) Most events were mild to moderate in severity.
Discontinuation due to TEAEs 2% (primarily due to hot flushes) Low discontinuation rate reported. -
Serious TEAEs 1 case (Non-ST-elevation MI in patient with pre-existing cardiac disease). Not reported in the abstract. Considered possibly related to study medication.
Endometrial Safety Not applicable (hysterectomized population). No hyperplasia or carcinoma; >95% of biopsies were atrophic/inactive. Endometrial thickness remained below 4 mm clinical threshold [5] [6].
Other Key Findings No VTE, fractures, breast cancers, or deaths. No VTE or significant endometrial pathology. -

Efficacy Outcomes in Vulvovaginal Atrophy (VVA)

This compound consistently demonstrates efficacy in improving the signs and symptoms of VVA over 52 weeks.

Table 2: Efficacy Endpoints in 52-Week Studies

Efficacy Endpoint Baseline to 52-Week Change Clinical Significance
Vaginal Maturation Index ↓ Parabasal cells; ↑ Superficial cells [2]. Indicates restoration of a healthier, more mature vaginal epithelium.
Vaginal pH Decrease by approximately 0.89 units [2]. Shifts the vaginal environment to a more acidic, pre-menopausal state.
Symptom of Dyspareunia Significant reduction in severity [3] [2]. Leads to meaningful improvement in pain during intercourse and quality of life.
Vaginal Dryness Significant improvement compared to placebo [1] [7]. Addresses a primary symptom of VVA.

Detailed Experimental Protocols

This section outlines the core methodological elements from the long-term extension studies.

Protocol for Long-Term Safety Extension Study
  • Objective: To evaluate the long-term safety and tolerability of this compound 60 mg/day over 52 weeks in postmenopausal women with VVA [3] [5].
  • Study Design:
    • Hysterectomized Women: Multicenter, open-label, safety extension study [3].
    • Women with a Uterus: Multicenter, randomized, double-blind, placebo-controlled, long-term safety extension [5].
  • Subject Population:
    • Postmenopausal women aged 40-80 years.
    • Diagnosis of moderate-to-severe VVA (symptom of dyspareunia).
    • Participants were rolled over from initial 12-week pivotal efficacy studies.
  • Dosing Regimen:
    • Oral this compound 60 mg, once daily, with food [1].
    • Total exposure: Up to 64 weeks (12-week initial + 52-week extension).
  • Safety Assessments (Primary Outcomes):
    • Recording of Adverse Events (AEs): Monitoring of all TEAEs, with severity and relationship to study drug assessed.
    • Gynecological Examinations: Including endometrial histology (for women with a uterus) via biopsy at baseline and study end [5].
    • Transvaginal Ultrasound: To measure endometrial thickness.
    • Breast Safety: Palpation and mammography.
    • Clinical Laboratory Tests: Hematology, serum chemistry.
    • Vital Signs & Physical Examinations.

The following workflow diagrams the structure of this long-term safety study.

G Start 12-Week Pivotal Efficacy Study A Subject Rollover & Screening Start->A B Baseline Assessments: Physical/Gynecological Exam Lab Tests Endometrial Biopsy (w/ Uterus) Mammography A->B C Randomization/ Open-Label Assignment B->C D Intervention: Daily Oral this compound 60 mg (with food) C->D E Scheduled Visits: AE Monitoring Vital Signs Gynecological Exam D->E E->E  Periodic F Study Completion (Week 52): Repeat Baseline Assessments Final Safety Evaluation E->F End Data Analysis: Safety & Tolerability F->End

Protocol for Assessing Effects on Bone Metabolism
  • Objective: To evaluate the long-term effects of this compound on bone mineral density (BMD) and bone metabolism biomarkers over 12 months [8].
  • Study Design: Interventional, prospective-control study.
  • Subject Population:
    • Postmenopausal women with VVA.
    • This compound Group (OSPG): n=61, received this compound 60 mg/day.
    • Control Group (CG): n=67, no treatment.
  • Methodology:
    • Densitometry: BMD and T-score were measured at the femoral neck (FN), total femur (TF), and lumbar spine (L1-L4) via DEXA scan at baseline (T0) and 12 months (T1).
    • Plasma Biomarkers: Fasting blood samples were analyzed for:
      • Bone Resorption Marker: N-terminal cross-linking telopeptide (NTx).
      • Bone Formation Markers: Bone alkaline phosphatase (BAP), Osteocalcin (OC).
      • Other: Total calcium, ionized calcium, Vitamin D (25(OH)D), Parathyroid Hormone (PTH).
  • Key Findings:
    • The control group showed a statistically significant decrease in BMD at all sites (FN, TF, L1-L4).
    • The this compound group showed a significant decrease only at the FN, with BMD remaining stable at the TF and L1-L4.
    • This compound exerted a protective effect on bone loss, comparable to the action of other SERMs like raloxifene [2] [8].

Mechanism of Action and Immunomodulatory Potential

This compound's tissue-selective activity is driven by its unique interaction with estrogen receptors.

G OSP Oral this compound (60 mg/day) ER Binds to Estrogen Receptors (ERα/ERβ) OSP->ER MOA Induces Tissue-Selective ER Agonist/Antagonist Activity ER->MOA Vagina Vaginal Epithelium: AGONIST Effect ↑ Maturation, ↓ Dryness MOA->Vagina Endo Endometrium: Neutral to Slight Agonist No Hyperplasia MOA->Endo Breast Breast Tissue: ANTAGONIST Effect Preclinical cancer prevention MOA->Breast Bone Bone Metabolism: AGONIST-like Effect Slows bone loss MOA->Bone Immune Immune Modulation: Preclinical evidence for ↑ IFN-γ, ↑ IL-2, ↑ CTL activity MOA->Immune

  • Molecular Mechanism: As a SERM, this compound binds to estrogen receptors, acting as an agonist in some tissues (e.g., vagina, bone) and an antagonist in others (e.g., breast) [1] [2] [9]. This selectivity is due to the specific conformational change it induces in the ER-ligand complex, affecting coregulator recruitment [2].
  • Emerging Research (Preclinical): this compound has shown potential as an immune modulator. In vitro studies using human Jurkat T-cells demonstrated that this compound induces expression of key T-helper 1 (TH1) cytokines, Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) [10]. This may be mediated through the phosphoinositide 3-kinase (PI3K) and calmodkin signaling pathways.
  • Protocol Snapshot - Immune Modulation:
    • Cell Culture: Jurkat T-cells plated at 1.0 x 10⁶ cells/well.
    • Intervention: Incubation with this compound (0.1–10 µM) for 24 hours.
    • Analysis: Expression levels of IFN-γ and IL-2 detected by quantitative RT-PCR and normalized to GAPDH [10].
  • Synergistic Application: In tumor-bearing mouse models, this compound, when combined with a peptide cancer vaccine (tecemotide), enhanced antigen-specific immune response and cytotoxic T-lymphocyte (CTL) activity, suggesting a repurposing potential for cancer immunotherapy [10].

Key Considerations for Protocol Design

  • Patient Selection: Clearly define menopausal status and VVA symptom severity. Stratification based on hysterectomy status is critical for endometrial safety monitoring [3] [5].
  • Dosing Compliance: Emphasize administration with food to increase bioavailability two- to three-fold [1].
  • Safety Monitoring: Implement rigorous endometrial monitoring (biopsy/ultrasound) for women with a uterus, despite the low risk observed in trials [5] [6].
  • Long-Term Follow-Up: Plan for post-treatment follow-up (e.g., 4 weeks after the last dose) to capture any delayed AEs [3].

References

ospemifene effects on vaginal pH and maturation index measurement

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Data from Clinical Trials

Table 1: Effects of Ospemifene on Vaginal Maturation Index (VMI) and pH in 12-Week Trials

Study Design & Dose Superficial Cells (% Change) Parabasal Cells (% Change) Vaginal pH (Change) Key Symptom Improvement Citation
60 mg vs. Placebo [1] Significantly increased (p<0.0001) Significantly decreased (p<0.0001) Significantly decreased (p<0.0001) Dyspareunia (p=0.0001) [1]

| 30 mg & 60 mg vs. Placebo [1] | 30 mg: +7.8% 60 mg: +10.8% (Placebo: +2.2%; p<0.001) | Not specified | 30 mg: -0.67 60 mg: -1.01 (Placebo: -0.10; p<0.001) | Vaginal Dryness (p=0.04) | [1] | | 60 mg vs. Placebo [1] | Significantly increased (p<0.0001) | Significantly decreased (p<0.0001) | Significantly decreased (p<0.0001) | Vaginal Dryness & Dyspareunia (p<0.001) | [1] |

Table 2: Long-Term (52-Week) Safety and Efficacy Profile

Parameter Findings at 52 Weeks Significance
Vaginal Maturation Index Significant improvement maintained at 12, 26, and 52 weeks [2] p < 0.0001 vs. placebo
Vaginal pH Significant decrease maintained at 12, 26, and 52 weeks [2] p < 0.0001 vs. placebo
Endometrial Safety Endometrial thickness ranged 2.5–3.2 mm (baseline: 2.1–2.3 mm), below the 4 mm clinical risk threshold [1] Favorable safety profile

Detailed Experimental Protocols

For researchers aiming to replicate these clinical findings, here are the core methodologies for assessing VMI and vaginal pH.

Protocol 1: Vaginal Maturation Index (VMI) Measurement

The VMI is a cytological assessment of the cellular composition of the vaginal epithelium, which matures in response to estrogenic activity [3].

1. Sample Collection

  • Method: Gently scrape the lateral vaginal wall with a spatula or swab to obtain a sample of epithelial cells.
  • Preparation: Smear the sample onto a clean glass microscope slide and immediately fix it with 95% ethanol or a commercial cytology fixative.

2. Staining and Cytological Examination

  • Staining: Use the Papanicolaou (Pap) staining technique for clear differentiation of cell types.
  • Cell Classification: Under a microscope, count at least 100-200 cells and classify them into three types:
    • Parabasal cells: Small, round cells with a large nucleus. Their prevalence indicates atrophy.
    • Intermediate cells: Larger than parabasal cells, with a vesicular nucleus.
    • Superficial cells: Large, flat cells with a pyknotic (small, dense) nucleus. Their increase indicates epithelial maturation.
  • Calculation: Express the result as the percentage of each cell type (e.g., 0/40/60 for Parabasal/Intermediate/Superficial). The Maturation Value (MV) can also be calculated: MV = (0.0 × % Parabasal) + (0.5 × % Intermediate) + (1.0 × % Superficial).

3. Data Interpretation

  • Pre-treatment/VVA Baseline: High percentage of parabasal cells (>20-30%), low percentage of superficial cells (<5-10%) [1] [3].
  • Post-treatment Success: A statistically significant increase in superficial cells and a decrease in parabasal cells compared to baseline or placebo [1] [2].

The following diagram illustrates this workflow:

Start Start: Patient with VVA/GSM Sample 1. Sample Collection (Lateral vaginal wall swab) Start->Sample Fix 2. Fixation (95% Ethanol) Sample->Fix Stain 3. Staining (Papanicolaou stain) Fix->Stain Analyze 4. Microscopic Analysis (Count 100-200 cells) Stain->Analyze Classify 5. Cell Classification Analyze->Classify Calculate 6. Calculate VMI/Maturation Value Classify->Calculate Interpret 7. Interpret Results Calculate->Interpret

Protocol 2: Vaginal pH Measurement

A decrease in vaginal pH reflects the restoration of a healthy, pre-menopausal acidic environment, partly due to glycogen production in matured epithelial cells supporting lactobacilli growth [3].

1. Measurement Procedure

  • Tool: Use colorimetric pH test strips with a range of at least 3.8 to 7.0 or a pre-calibrated portable pH meter.
  • Technique: Moisten the pH strip or electrode with distilled water. Gently place and hold it against the lateral vaginal wall for the time specified by the manufacturer (typically 10-30 seconds for a strip). Avoid contact with cervical mucus or seminal fluid, which can alter readings.

2. Data Interpretation

  • Pre-treatment/VVA Baseline: Vaginal pH is typically elevated above 5.0, often ranging from 5.5 to 7.0 [1] [3].
  • Post-treatment Success: A statistically significant reduction in vaginal pH towards the pre-menopausal norm (typically 3.8-4.5) is a key indicator of efficacy [1].

Mechanism of Action in the Vagina

This compound is a selective estrogen receptor modulator (SERM) that acts as an estrogen agonist on vaginal tissue [4] [3]. It binds to estrogen receptors in the vaginal epithelium, promoting:

  • Cellular Proliferation and Maturation: Leading to a thickening of the epithelium and an increase in superficial cells on the VMI [1] [2].
  • Glycogen Production: Increased glycogen in mature epithelial cells provides a substrate for lactobacilli, which produce lactic acid and restore the normal acidic vaginal pH [3].
  • Restoration of Tissue Integrity: Improved moisture, elasticity, and reduction of symptoms like dryness and dyspareunia [1].

This tissue-specific action makes it a valuable non-hormonal alternative, especially for women with contraindications to estrogen therapy, such as breast cancer survivors [1].

References

Framework for Investigating CYP450-Mediated Drug Interactions

Author: Smolecule Technical Support Team. Date: February 2026

For a drug in development, a standard interaction assessment strategy involves a combination of in vitro and clinical studies. The following workflow outlines this multi-step process.

cluster_invitro In Vitro Phase cluster_clinical Clinical Phase Start Investigation of a New Drug (e.g., Ospemifene) InVitro In Vitro Studies Start->InVitro Perp As Perpetrator: Inhibit CYP enzymes? InVitro->Perp Victim As Victim: Which CYPs metabolize it? InVitro->Victim Clinical Clinical DDI Studies Cocktail Clinical DDI Study (e.g., Cocktail Study) Clinical->Cocktail Labeling Dosing Recommendations and Labeling Perp->Clinical If inhibitory potential is found EnzID Enzyme Identification (e.g., Reaction Phenotyping) Victim->EnzID EnzID->Clinical For identified enzymes DoseRec Dose Adjustment Recommendation Cocktail->DoseRec DoseRec->Labeling

Experimental Protocols for DDI Assessment

You can apply the following established methodologies to assess this compound's interaction potential.

In Vitro Enzyme Inhibition and Phenotyping

The goal is to determine if this compound inhibits key CYP enzymes and to identify which enzymes metabolize it [1].

  • Inhibition Assay: Incubate human liver microsomes (HLMs) or recombinant CYP450s with a CYP-specific probe substrate (see Table 1) and NADPH-regenerating system. Include this compound at various concentrations. Monitor the formation of the probe's metabolite with/without this compound to calculate % inhibition and IC₅₀ values [2].
  • Reaction Phenotyping: Incubate this compound with individual recombinant CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4). The enzyme responsible will show significant metabolite formation. Confirm using chemical inhibitors (e.g., quinidine for CYP2D6) or inhibitory antibodies in HLMs [2].
Clinical Drug-Drug Interaction Study

A clinical study validates the findings from in vitro assays. A "cocktail" study design efficiently assesses multiple CYP pathways simultaneously [3].

  • Study Design: A fixed-sequence or randomized crossover study in healthy volunteers.
  • Dosing: Administer a single dose of a validated drug cocktail (e.g., caffeine [CYP1A2], omeprazole [CYP2C19], dextromethorphan [CYP2D6], midazolam [CYP3A4]) alone and after repeated administration of this compound at the therapeutic dose [3].
  • Endpoint Analysis: Compare the AUC (Area Under the Curve) and Cmax (maximum concentration) of each probe substrate with and without this compound. A geometric mean ratio (GMR) of AUC >1.25 may indicate a clinically relevant interaction [3].

Regulatory Classifications & Index Substrates

The FDA provides tables of index substrates and inhibitors to standardize DDI study design [1]. The following tables are essential references for classifying interaction risks.

Table 1: Clinical Index Substrates for CYP Enzymes [1]

Enzyme Sensitive Index Substrates Clinical Impact of Inhibition
CYP1A2 Caffeine, Tizanidine ≥ 5-fold increase in AUC
CYP2C9 Tolbutamide, S-Warfarin (moderately sensitive) ≥ 2- to <5-fold increase in AUC
CYP2C19 Lansoprazole, Omeprazole ≥ 2- to <5-fold increase in AUC
CYP2D6 Desipramine, Dextromethorphan, Nebivolol ≥ 5-fold increase in AUC
CYP3A4 Midazolam, Triazolam ≥ 5-fold increase in AUC

Table 2: Clinical Index Inhibitors for CYP Enzymes [1]

Enzyme Strong Inhibitors Moderate Inhibitors
CYP1A2 Fluvoxamine -
CYP2C9 - Fluconazole
CYP2C19 Fluvoxamine -
CYP2D6 Fluoxetine, Paroxetine Mirabegron
CYP3A4 Clarithromycin, Itraconazole Erythromycin, Verapamil, Fluconazole

Key Mechanisms of CYP450 Inhibition

Understanding the mechanism of inhibition is crucial for clinical management, as it affects whether separating administration times can mitigate the interaction [4].

cluster_mbi Irreversible; Time-Dependent cluster_rev Reversible; Concentration-Dependent MBI Mechanism-Based Inhibition (MBI) MBI1 Perpetrator Drug is Metabolized by the CYP Enzyme MBI->MBI1 Rev Reversible Inhibition Rev1 Competitive Inhibition Rev->Rev1 MBI2 Reactive Intermediate Forms MBI1->MBI2 MBI3 Permanently Inactivates Enzyme MBI2->MBI3 MBI4 Clinical Management: Dose reduction required. Time separation ineffective. MBI3->MBI4 Rev2 Perpetrator and Victim Compete for Active Site Rev1->Rev2 Rev3 Clinical Management: Dose adjustment or time separation may work. Rev2->Rev3

  • Competitive Inhibition: The perpetrator and victim drug compete for the same active site on the enzyme. This effect is concentration-dependent and can often be managed by separating the administration times of the two drugs [4].
  • Mechanism-Based Inhibition (MBI): The perpetrator drug is metabolized into a reactive intermediate that permanently inactivates the CYP enzyme. Since this inactivation is irreversible, separating doses is not an effective strategy. Enzyme activity only returns after synthesis of new protein, which can take days. Management requires dose reduction of the victim drug or avoiding the combination [4].

References

optimizing ospemifene treatment adherence in postmenopausal women

Author: Smolecule Technical Support Team. Date: February 2026

Ospemifene Pharmacokinetic Profile

The following table summarizes the single-dose and steady-state pharmacokinetic parameters of this compound (60 mg dose) in postmenopausal women, as reported in a Phase 1 study [1].

Parameter Single-Dose (Geometric Mean) Steady-State (Mean) Notes
Time to Max Concentration (t~max~) 1.50 hours (median) Information not specified Rapidly absorbed after oral administration
Max Concentration (C~max~) 612 ng/mL Information not specified
Elimination Half-Life (t~1/2~) 24.5 hours 29.1 hours Minimal accumulation upon multiple dosing
Time to Reach Steady State Not Applicable By Day 7 With once-daily dosing
Key Metabolites 4-hydroxythis compound, 4'-hydroxythis compound 4-hydroxythis compound, 4'-hydroxythis compound Extensively metabolized
Primary Route of Elimination Fecal (75% of administered dose over 240 hours) Information not specified

Experimental Protocol: Pharmacokinetic Studies

The pharmacokinetic data in the table above were characterized through two open-label Phase 1 studies in healthy postmenopausal women. Here is a detailed methodology [1]:

  • Study Design:

    • Single-Dose Study: 6 subjects received a single oral 60 mg dose of [3H]-ospemifene. Blood, urine, and fecal samples were collected pre-dose and serially up to 240 hours post-dose.
    • Multiple-Dose Study: 12 subjects received 60 mg of this compound once daily for 9 days. Blood samples were collected pre-dose and serially post-dose on Day 1, pre-dose on Days 7 and 8, and pre-dose and serially post-dose on Day 9.
  • Bioanalytical Methods: Plasma concentrations of this compound and its metabolites were determined. The specific method for analyzing the radioactive tracer in the single-dose study was not detailed, while the multiple-dose study likely used a method like LC-MS/MS.

This compound's Mechanism of Action Pathway

The following diagram illustrates the core mechanism of action of this compound as a Selective Estrogen Receptor Modulator (SERM) and its key pharmacokinetic profile.

This compound This compound ER Estrogen Receptor (ER) This compound->ER GenomicEffects Genomic Effects (Transcription Activation) ER->GenomicEffects TissueResponse Tissue-Specific Response GenomicEffects->TissueResponse PK Pharmacokinetic Profile Absorption Absorption Rapid, Oral Tmax ~1.5h PK->Absorption Metabolism Metabolism Extensive (CYP450) PK->Metabolism Elimination Elimination Primarily Fecal Half-life ~26-29h PK->Elimination Metabolites Main Metabolites: 4-OH and 4'-OH this compound Metabolism->Metabolites

FAQ for Researchers

  • What is the clinical evidence for once-daily dosing of this compound? The multiple-dose pharmacokinetic study confirmed that steady-state concentrations of this compound are reached by Day 7 of once-daily dosing, with minimal accumulation of the parent drug or its main metabolites. This supports a once-daily dosing regimen for clinical use [1].

  • How is this compound metabolized, and what are the primary metabolites? this compound undergoes extensive metabolism. The two primary metabolites identified in human plasma are 4-hydroxythis compound and 4'-hydroxythis compound [1]. The specific cytochrome P450 enzymes involved were not detailed in the provided study.

  • What are the key physicochemical properties of this compound? The study reported that this compound has high plasma protein binding and a high volume of distribution, suggesting extensive tissue distribution. It is also efficiently eliminated [1].

Guidance for Further Research

Since the search results lack specific troubleshooting content for this compound experiments, you may need to investigate further:

  • Consult Full-Text Articles: Review the complete primary publication for the Phase 1 study [1] for finer methodological details.
  • Expand Literature Search: Look for later-phase clinical trials and post-marketing studies on this compound, which often contain more detailed analyses of adherence, drug interactions, and individual variability.
  • Explore Drug Master File: For formulation-related issues, chemical stability data, and detailed analytical methods, regulatory documents submitted to agencies like the FDA can be invaluable sources of technical information.

References

ospemifene administration timing relative to meals

Author: Smolecule Technical Support Team. Date: February 2026

Ospemifene Pharmacokinetics: Fed vs. Fasted State

The table below summarizes the quantitative findings from a clinical study on the effects of food on this compound absorption after a single 60-mg oral dose.

Meal Condition Impact on AUC (0-72 h) Impact on Cmax Key Findings
High-Fat Breakfast (860 kcal) 2.8-fold increase vs. fasted [1] 3.6-fold increase vs. fasted [1] Marked enhancement of extent of absorption [1]
Low-Fat Breakfast (300 kcal) 1.9-fold increase vs. fasted [1] 2.3-fold increase vs. fasted [1] Significant bioavailability improvement; effect not linearly dependent on fat content [1]
Overnight Fast (Fasted State) Baseline [1] Baseline [1] Inadequate blood levels and reduced effectiveness; high variability in absorption [1]

The underlying mechanism for this food effect is linked to improved drug dissolution in the intestinal environment post-meal.

G FoodIntake Food Intake BileRelease Stimulates Gallbladder & Bile Release FoodIntake->BileRelease FedStateGut Fed State Intestinal Environment (High Bile Acid Concentration) BileRelease->FedStateGut Dissolution Improved this compound Tablet Dissolution FedStateGut->Dissolution Absorption Enhanced & More Consistent Systemic Absorption Dissolution->Absorption PKOutcome Higher Bioavailability (↑AUC, ↑Cmax) Reduced Variability Absorption->PKOutcome

Experimental Protocol: Food Effect Bioavailability Study

For professionals designing bioequivalence or food-effect studies, the following methodology is adapted from the pivotal clinical trial [1].

  • Objective: To assess the effect of concomitant food intake on the relative bioavailability of this compound and its main metabolite, 4-hydroxythis compound, after single oral dosing.
  • Study Design: An open-label, randomized, balanced, two-treatment (fed vs. fasted), two-period, two-sequence cross-over study.
  • Subjects: 24 healthy subjects (the cited study used male subjects to minimize variability).
  • Treatments:
    • Test (Fasted): Single 60-mg dose of this compound administered after an overnight fast.
    • Test (Fed): Single 60-mg dose of this compound administered with a standardized breakfast.
      • Option A (High-Fat): ~860 kcal.
      • Option B (Low-Fat): ~300 kcal.
  • Blood Sampling: Serial blood samples collected over 72 hours post-dose to characterize the pharmacokinetic profile.
  • Primary Endpoints: AUC₀–₇₂h and Cmax for this compound.
  • Supporting In-Vitro Data: Determination of tablet dissolution profiles in media simulating fasted and fed intestinal conditions.

Key Takeaways for Clinical Protocol Design

  • Mandatory Administration: this compound tablets must be administered with a meal to achieve therapeutic systemic exposure [2] [3] [4].
  • Meal Flexibility: A standard meal is sufficient; a high-fat content is not required, as even a light breakfast significantly improves bioavailability [1].
  • Dosing Consistency: To ensure consistent absorption and stable drug levels, the medication should be taken at around the same time each day with food [3] [5].

References

addressing ospemifene solubility and absorption challenges

Author: Smolecule Technical Support Team. Date: February 2026

Ospemifene Physicochemical & Pharmacokinetic Profile

The table below summarizes key properties of this compound that are critical for experimental design.

Property Details/Value Source / Significance
Chemical Formula C₂₄H₂₃ClO₂ [1]
Molecular Weight 378.89 g/mol [1]
Solubility in DMSO ≥ 100 mg/mL (≥ 263.93 mM) Soluble for stock solution preparation [2].
Aqueous Solubility Very low (inherently lipophilic compound) Primary challenge for oral absorption [3] [4].
Protein Binding >99% High potential for protein-binding displacement interactions [1] [5].
Oral Bioavailability Low (not formally quantified, but expected to be low) Attributable to low aqueous solubility and lipophilicity [1].

Strategy to Enhance Bioavailability

The most well-documented method to overcome this compound's poor solubility and low bioavailability is co-administration with food.

  • Mechanism: Food, particularly fatty meals, stimulates bile acid secretion into the intestine. Bile acids act as natural surfactants, aiding in the emulsification and solubilization of highly lipophilic drugs like this compound, thereby improving its absorption [3] [4].
  • Experimental Evidence: A pharmacokinetic study compared a single 60 mg oral dose under fasted and fed conditions in postmenopausal women. The results demonstrated a significant food effect [1]:
Administration Condition Cmax (ng/mL) AUC (0-inf) (ng•hr/mL)
Fasted 533 4,165
Fed 1,198 7,521

This data shows that taking this compound with food more than doubles the maximum concentration (Cmax) and nearly doubles the overall exposure (AUC) [1].

  • Protocol Recommendation: For in vivo studies, administer this compound to animals during or shortly after a meal. The patent literature suggests the optimal timing is from the start of food intake up to 2 hours afterwards, with the most effective window being during the meal or within 30 minutes after starting [3] [4].

Experimental Design & Troubleshooting

This workflow outlines key steps and considerations for planning this compound experiments.

cluster_workflow Experimental Workflow & Troubleshooting Start Start: Plan this compound Experiment P1 1. Prepare Stock Solution Start->P1 P2 2. Consider Administration Route P1->P2 P3 3. Design In Vivo Dosing Protocol P2->P3 C1 Check: Low Bioavailability? P3->C1 S1 Strategy: Administer with Food C1->S1 C2 Check: Unexpected Toxicity/Effect? S1->C2 S2 Strategy: Review Drug Interaction Risks C2->S2 End Proceed with Study S2->End

Key Experimental Considerations:
  • Stock Solution: For in vitro work, this compound is readily soluble in DMSO. Prepare stock solutions at a high concentration (e.g., 100 mg/mL) and store below -20°C [2].
  • Drug Interactions: this compound is metabolized mainly by CYP3A4, CYP2C9, and CYP2C19 [1]. Co-administration with inhibitors or inducers of these enzymes will alter its exposure.
    • Strong Inhibitors (e.g., ketoconazole, fluconazole): Contraindicated; may significantly increase this compound levels [5].
    • Strong Inducers (e.g., rifampin, carbamazepine): Contraindicated; may significantly decrease this compound levels, reducing efficacy [6] [5].
  • Safety in Animal Models: Be aware that this compound has tissue-specific effects. It acts as an estrogen agonist on the vaginal epithelium (the basis for its clinical use) but has a mixed agonist/antagonist profile in other tissues like the uterus and breast [7] [8]. These factors should be considered when selecting animal models and interpreting histopathological data.

Frequently Asked Questions (FAQs)

Q1: What is the best way to administer this compound orally to animals to ensure consistent absorption? A1: The most reliable method is to dose the animals in a fed state. Administer this compound during or immediately after (within 30 minutes) they consume a standardized meal. This practice takes advantage of the "food effect" to enhance and stabilize bioavailability [3] [4].

Q2: Are there any formulation strategies to improve this compound's solubility without relying on food? A2: While the search results do not detail specific formulation work, the identified challenge of low aqueous solubility is a classic problem in drug development. Researchers can explore advanced formulation techniques such as lipid-based delivery systems (e.g., SEDDS/SMEDDS), solid dispersions, complexation with cyclodextrins, or nanoparticle engineering to enhance solubilization independent of diet.

Q3: What are the critical drug interaction risks to control for in a study protocol? A3: The primary risks involve CYP450 enzyme modulators. Strictly avoid concomitant use of strong CYP3A4/CYP2C9 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampin) [6] [5]. Additionally, due to its >99% protein binding, monitor for potential interactions with other highly protein-bound drugs [5].

References

managing treatment-emergent adverse events with ospemifene

Author: Smolecule Technical Support Team. Date: February 2026

Ospemifene Safety Profile: Quantitative Overview

The table below summarizes the incidence of Treatment-Emergent Adverse Events (TEAEs) from pooled clinical trial data, providing a baseline for safety monitoring in research settings [1] [2].

Parameter This compound 60 mg (N=1242) Placebo (N=958) Notes
Any TEAE 67.6% 54.1% Majority were mild or moderate [2].
Discontinuation due to TEAEs 7.6% 3.8% Most common causes: hot flush, muscle spasms, headache, vaginal discharge [2].
Serious AEs (SAEs) 2.6% 1.8% Most were not considered related to treatment [2].
Most Common TEAEs
Hot Flush 8.5% 3.3% Most occurred within first 4-12 weeks; leading cause of discontinuation (2%) [1] [2].
Urinary Tract Infection 6.5% 4.8% [2]
Vaginal Discharge Incidence not quantified Incidence not quantified Common, but often manageable [3] [4].
Muscle Spasms Incidence not quantified Incidence not quantified A leading cause of discontinuation [2].
Key Safety Findings
Breast Cancer Incidence Comparable to placebo (2.5% vs. 2.2%) No increased risk observed [2].
Endometrial Hyperplasia/Cancer No cases reported in 52-week studies Despite warning, no cases in clinical trials up to 52 weeks [1] [2].
Venous Thromboembolism (VTE) 0.3% 0.1% Includes deep vein thrombosis [2].

Frequently Asked Questions for Clinical Trial Management

Q1: What are the most common this compound-related TEAEs, and when do they typically occur? The most common TEAE causally related to this compound is hot flush, occurring in approximately 8.5% to 10% of participants in clinical trials, compared to 3.3% in the placebo group [1] [2]. These vasomotor events, along with other common TEAEs like muscle spasms and headache, predominantly occur within the first 4 to 12 weeks of treatment [2]. This pattern suggests that subjects may develop tolerance, and supportive management during this initial period is crucial for maintaining adherence.

Q2: How should serious adverse events like potential cardiovascular or thrombotic events be managed? Although rare, this compound carries a warning for an increased risk of stroke, blood clots, and heart attacks [3] [4]. Protocols should include:

  • Pre-Screening: Exclude subjects with active or history of blood clots, heart attack, or stroke [3] [5].
  • Vigilance for Symptoms: Train staff and subjects to immediately report chest pain, shortness of breath, sudden leg swelling/warmth/redness, or neurological symptoms like slurred speech [5].
  • Protocol Stipulations: The drug should be discontinued at least 3 days before major surgery or during prolonged immobilization to reduce thrombotic risk [3].

Q3: What is the recommended monitoring protocol for endometrial safety? this compound has estrogen-like effects on the uterine lining and carries a boxed warning for endometrial cancer [4]. Despite this, no cases of endometrial cancer or hyperplasia were reported in clinical trials up to 52 weeks [1] [2]. The recommended monitoring protocol is:

  • Baseline Assessment: Rule out pre-existing endometrial pathology in all subjects.
  • Ongoing Vigilance: Investigate any instance of unusual vaginal bleeding immediately, as this can be a warning sign of endometrial pathology [3] [4] [5].
  • Routine Re-evaluation: The duration of treatment should be consistent with treatment goals and risks, with periodic re-evaluation of the need for continued therapy [5].

Experimental Protocols for Safety Monitoring

For researchers designing clinical trials, here are detailed methodologies for key safety assessments as implemented in pivotal this compound studies [1] [2].

Protocol 1: Core Safety Monitoring (Throughout Study) This protocol outlines the standard safety assessments conducted in this compound clinical trials.

Start Study Participant Enrollment A1 Adverse Event (AE) Monitoring Start->A1 A2 Vital Signs Measurement Start->A2 A3 Physical & Gynecologic Exam Start->A3 A4 Concomitant Medication Review Start->A4 End Data Analysis & Reporting A1->End A2->End A3->End A4->End

  • Adverse Event (AE) Monitoring: Collect data on all TEAEs at every study visit, recording severity (mild, moderate, severe), relationship to study drug, and outcome. In the long-term extension study, this was the primary method for identifying common TEAEs like hot flushes and urinary tract infections [1].
  • Vital Signs: Measure blood pressure and heart rate at each visit. The pooled analysis noted no clinically significant adverse changes in vital signs [1] [2].
  • Physical and Gynecologic Examinations: Conduct regular exams to assess overall health and vaginal tissue changes. These exams help monitor for efficacy and identify any physical signs of AEs [1].
  • Concomitant Medication Review: Document all other medications used by participants to assess for potential drug-drug interactions, especially with inducers of CYP3A4 (e.g., rifampin) [3] [5].

Protocol 2: Long-Term & Organ-System Safety (Specific Timepoints) This protocol details the scheduled assessments for monitoring long-term risks in specific organ systems.

cluster_breast Breast Safety cluster_endo Endometrial Safety Start Baseline/Study Initiation A1 Breast Safety Assessment Start->A1 A2 Endometrial Safety Monitoring Start->A2 A3 Clinical Laboratory Studies Start->A3 A4 Cardiovascular Risk Factor Review Start->A4 End Long-Term Safety Profile A1->End B1 Breast Palpation A1->B1 B2 Mammography A1->B2 A2->End E1 Monitor for Vaginal Bleeding A2->E1 A3->End A4->End E2 Endpoint: No breast cancers reported in 52-week study [1] E1->E2

  • Breast Safety: Conduct breast palpation and mammography at baseline and annually. In the 52-week study, there were no reports of breast cancer, and the incidence of breast-related TEAEs was low and comparable to placebo [1] [2].
  • Endometrial Safety: The primary method is vigilant monitoring and investigation of any postmenopausal vaginal bleeding. In clinical trials up to 52 weeks, no cases of endometrial cancer or atypical hyperplasia were reported [1] [2].
  • Clinical Laboratory Studies: Perform hematology and clinical chemistry panels at scheduled visits. The pooled analysis concluded there were no clinically significant adverse changes in laboratory parameters [1] [2].
  • Cardiovascular Risk Factors: Review history and status of conditions like diabetes, hypertension, and hypercholesterolemia, as these may worsen risks [3]. The incidence of major cardiovascular events was very low in trials [1] [2].

References

ospemifene vs local estrogen therapy efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Local Estrogen Therapy for Urogenital Atrophy

Local estrogen therapy is a well-established treatment for urogenital atrophy in postmenopausal women. The table below summarizes its key characteristics based on the available literature.

Aspect Description
Primary Indication Relief of symptoms of urogenital atrophy (e.g., vaginal dryness, itching, burning, dyspareunia) [1].
Efficacy Conclusion All available low-dose local estrogen formulations are effective for relieving symptoms [1].
Key Consideration Therapy must be individualized to balance desired local effects with potential systemic effects [1].

Mechanisms of Estrogen Signaling

The efficacy of local estrogen therapy is rooted in its action on Estrogen Receptor Alpha (ERα). The diagram below illustrates the core transcriptional pathway of ERα.

ERa_pathway Ligand Estrogen Ligand ERa ERα Protein Ligand->ERa HSP HSP (Inhibitor) ERa->HSP Displaces Dimer ERα Dimer ERa->Dimer Forms ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription BiologicalProcesses Cell Growth, Proliferation Transcription->BiologicalProcesses

  • Ligand Binding and Activation: Estrogen (the ligand) binds to ERα, causing a conformational change that displaces inhibitory heat shock proteins (HSPs) [2].
  • Dimerization and DNA Binding: The liganded ERα forms dimers that translocate to the cell nucleus and bind to specific DNA sequences known as Estrogen Response Elements (EREs) [3] [2].
  • Gene Regulation: This DNA binding nucleates the assembly of transcriptional complexes, regulating gene networks critical for various biological processes, including cellular growth and proliferation [3] [2].

References

Comprehensive Comparison of SERM Tissue Selectivity: Ospemifene vs Raloxifene vs Tamoxifen

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SERMs and Their Clinical Significance

Selective Estrogen Receptor Modulators (SERMs) represent a class of nonsteroidal compounds that function as ligands for estrogen receptors (ERs) but with a unique ability to act as agonists or antagonists in different target tissues. This tissue-selective activity makes SERMs valuable therapeutic agents for various estrogen-related conditions while minimizing unwanted side effects. The clinical applications of SERMs span breast cancer treatment and prevention, osteoporosis management, and mitigation of postmenopausal symptoms, with each SERM exhibiting a distinct tissue selectivity profile based on its specific molecular interactions.

The pharmacological advantage of SERMs lies in their mixed agonism/antagonism profile that provides beneficial estrogenic actions in some tissues while blocking adverse effects in others. This profile results from multiple factors including differential ER subtype expression, ligand-dependent receptor conformational changes, and tissue-specific co-regulator protein expression. Since no class effect is associated with SERM function, each compound must be evaluated individually for its tissue-specific actions and therapeutic implications. This comprehensive comparison examines the tissue selectivity profiles of three clinically significant SERMs: ospemifene, raloxifene, and tamoxifen, providing experimental data and mechanistic insights relevant to researchers and drug development professionals.

Molecular Mechanisms of SERM Tissue Specificity

The tissue-specific actions of SERMs arise from a complex interplay of molecular mechanisms that determine whether a SERM will function as an agonist or antagonist in a particular tissue. This specificity involves three primary factors: tissue-specific expression of ER subtypes (ERα and ERβ), differential expression of co-regulatory proteins (co-activators and co-repressors), and varying ER conformational changes induced by ligand binding [1]. Each SERM induces a unique receptor conformation that influences its interactions with coregulator proteins, ultimately determining its tissue-specific activity profile.

The relative expression of ERα and ERβ across tissues significantly influences SERM activity, as these receptor subtypes often exert opposing effects on cellular growth and differentiation. For instance, ERα generally mediates proliferative responses, while ERβ often exerts anti-proliferative effects [1]. Different tissues exhibit characteristic patterns of ER expression; hepatocytes and neural cells express high levels of ERα, while prostate, ovarian, and lung tissues predominantly express ERβ. Tissues like mammary gland, bone, uterus, and cardiovascular system express both subtypes at significant levels, allowing for complex regulatory interactions [1].

The diagram below illustrates the complex decision process that determines SERM tissue specificity:

G SERM Tissue Selectivity Decision Pathway Start SERM Administration A SERM binds to ER in target tissue Start->A B Ligand-induced ER conformational change A->B C Tissue-specific factors determine agonist/antagonist activity B->C D1 ER subtype expression (ERα vs ERβ ratio) C->D1 D2 Co-regulator protein availability and composition C->D2 D3 Cellular context and signaling environment C->D3 E1 Agonist Activity (Gene Transcription Activation) D1->E1 Favorable ratio E2 Antagonist Activity (Gene Transcription Repression) D1->E2 Unfavorable ratio D2->E1 Co-activators predominate D2->E2 Co-repressors predominate D3->E1 Permissive environment D3->E2 Non-permissive environment

The structural composition of estrogen receptors plays a crucial role in SERM specificity. ERα and ERβ contain several functional domains: an N-terminal domain (NTD), a DNA-binding domain (DBD), and a ligand-binding domain (LBD) [1]. The NTD contains the activation function-1 (AF1) domain that operates in a hormone-independent manner, while the LBD contains the AF2 domain whose function requires ligand binding [1]. SERM activity depends on the differential recruitment of co-regulator proteins to these activation domains, with over 300 regulatory proteins identified that can either enhance (co-activators) or suppress (co-repressors) transcriptional activity [1]. When a SERM binds to the ER, it induces a specific conformational change that particularly affects the positioning of helix 12 in the LBD, which in turn determines whether co-activators or co-repressors are preferentially recruited, thus governing the agonist versus antagonist activity of the SERM in that specific cellular context [1] [2].

Comparative Tissue Selectivity Profiles

Estrogen Receptor-Mediated Tissue Effects

Table 1: Comparative Tissue Selectivity Profiles of this compound, Raloxifene, and Tamoxifen

Target Tissue This compound Raloxifene Tamoxifen Clinical Implications
Breast Tissue Antagonist [3] Antagonist [1] [4] Antagonist [1] [3] Breast cancer prevention and treatment
Uterine Endometrium Mixed (Limited stimulation) [4] Antagonist [4] Agonist [1] [4] Endometrial safety profile differentiation
Bone Agonist [1] Agonist [1] [4] Partial Agonist [1] Osteoporosis prevention and treatment
Liver/Lipids Agonist (Positive effects) [1] Agonist (Positive effects) [1] Agonist (Positive effects) [1] Cardiovascular risk modulation
Vaginal Epithelium Agonist [4] Not well characterized Not well characterized Treatment of vulvovaginal atrophy

The tissue selectivity profiles of this compound, raloxifene, and tamoxifen demonstrate significant variations that inform their clinical applications. In breast tissue, all three SERMs function primarily as antagonists, making them valuable for prevention and treatment of ER-positive breast cancer [1] [3] [4]. This antagonistic activity results from the specific conformational changes induced by each SERM when bound to ER in mammary tissue, leading to recruitment of co-repressors that blunt estrogen-mediated proliferative signals.

In the uterine endometrium, these SERMs exhibit markedly different effects. Tamoxifen demonstrates significant agonist activity that stimulates endometrial proliferation, increasing the risk of endometrial hyperplasia and cancer [1] [4]. In contrast, raloxifene exhibits pure antagonistic properties in the uterus, showing no stimulatory effects and thus providing a superior safety profile for endometrial tissue [4]. This compound demonstrates a mixed profile with limited endometrial stimulation compared to tamoxifen, positioning it intermediate between the other two SERMs in terms of uterine safety [4].

Regarding bone tissue, all three SERMs display agonist activity that helps maintain bone mineral density, though the magnitude of this protective effect varies [1] [4]. This bone-preserving action makes these SERMs particularly valuable for postmenopausal women at risk for osteoporosis. The beneficial effects on cardiovascular risk factors, particularly serum lipid profiles, represent another shared agonist action among these SERMs mediated primarily through hepatic ERs [1]. This compound uniquely demonstrates agonist activity in vaginal epithelium, which underpins its specific indication for treating vulvovaginal atrophy in postmenopausal women [4].

Non-ER Molecular Targets and Cannabinoid Receptor Activity

Emerging research indicates that SERMs can interact with non-estrogen receptor targets, which may contribute to both their therapeutic effects and side effect profiles. Particularly significant are their interactions with cannabinoid receptors (CBRs), which may explain some of the ER-independent effects observed with SERMs, including cytotoxicity in ER-negative cancers [3].

Table 2: Cannabinoid Receptor Binding Affinities and Selectivity of SERMs

SERM Structural Class CB1 Receptor Affinity CB2 Receptor Affinity Receptor Selectivity Functional Activity
This compound Triphenylethylene Kᵢ = ~1.3 µM [3] Lower affinity than CB1 [3] CB1-selective [3] Inverse agonist [3]
Raloxifene Benzothiophene Kᵢ = ~3.5 µM [3] Kᵢ = ~4.2 µM [3] Non-selective [3] Inverse agonist [3]
Tamoxifen Triphenylethylene Kᵢ = ~5.0 µM [3] Kᵢ = ~4.3 µM [3] Non-selective [3] Inverse agonist [3]
Bazedoxifene Indole Lower affinity than CB2 [3] Kᵢ = ~1.5 µM [3] CB2-selective [3] Inverse agonist [3]
Nafoxidine Tetrahydronaphthalene Kᵢ = ~2.3 µM [3] Kᵢ = ~2.7 µM [3] Non-selective [3] Inverse agonist [3]

The cannabinoid receptor binding profiles reveal important differences among SERMs. This compound exhibits CB1-selective binding with highest affinity for this receptor subtype among the SERMs tested [3]. Raloxifene and tamoxifen both show non-selective binding to CB1 and CB2 receptors, with tamoxifen demonstrating somewhat lower overall affinity [3]. Importantly, all tested SERMs function as inverse agonists at both cannabinoid receptor subtypes, reducing basal G-protein activity in the absence of activating ligands [3].

These cannabinoid receptor interactions may contribute to SERM effects in cancer cell cytotoxicity, anti-inflammatory actions, and potentially central nervous system effects. The differential selectivity patterns also suggest that various SERM scaffolds may be useful for developing more selective cannabinoid receptor-targeted therapeutics with improved pharmacological profiles relative to existing ligands [3].

Experimental Methods for Characterizing SERM Activity

Receptor Binding Assays

Characterization of SERM receptor interactions employs competitive binding assays using radiolabeled or fluorescent ligands. For estrogen receptor binding studies, the general methodology involves:

  • Membrane Preparation: Cell membranes expressing human ERα or ERβ are prepared from transfected cell lines (typically CHO or HEK293 cells) through homogenization and centrifugation [3].
  • Binding Incubation: Membranes are incubated with the SERM of interest alongside a constant concentration of a labeled reference ER ligand (such as ¹⁷β-estradiol) [2].
  • Separation and Quantification: Bound and free ligands are separated via filtration or other methods, and displacement of the reference ligand is quantified to determine IC₅₀ values and relative binding affinities [3].

For cannabinoid receptor binding, similar approaches are used with membranes from CHO cells stably transfected with human CB1 or CB2 receptors. These assays typically use [³H]CP-55,940 as the radioligand and employ scintillation counting to measure displacement [3]. The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation to convert IC₅₀ values to inhibition constants.

Functional Activity Assays

Several complementary approaches are used to characterize the functional activity of SERMs:

  • [³⁵S]GTPγS Binding Assays: This method measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS to membrane preparations [3]. Inverse agonist activity is demonstrated when SERMs reduce basal [³⁵S]GTPγS binding below control levels, while antagonist activity is confirmed when SERMs block agonist-induced G-protein activation.
  • cAMP Accumulation Assays: Measuring intracellular cAMP levels in intact cells provides another functional readout of SERM activity at CBRs, which couple to Gᵢ/o proteins and inhibit adenylate cyclase activity [3]. SERMs with inverse agonist properties would be expected to increase basal cAMP levels by reducing constitutive receptor activity.
  • Gene Reporter Assays: These assays utilize cells transfected with estrogen response elements (EREs) linked to reporter genes (such as luciferase) to quantify ER-mediated transcriptional activity [1] [2]. This approach allows characterization of SERM agonist versus antagonist activity in different cellular contexts.
Epigenetic Modification Analysis

Recent research has revealed that SERMs can influence epigenetic regulation, particularly through modulation of DNA methylation patterns. Experimental approaches to characterize these effects include:

  • HPLC-MS/MS Analysis: Quantification of global DNA methylation levels through measurement of 5-methylcytosine (5-mC) and its oxidative derivatives (5-hmC, 5-fC, 5-caC) using high-performance liquid chromatography with tandem mass spectrometry [5].
  • Gene Expression Profiling: Assessment of mRNA expression levels of ten-eleven translocation (TET) family enzymes (TET1, TET2, TET3) that catalyze the oxidation of 5-mC as part of active DNA demethylation pathways [5].
  • Cell Proliferation Assays: Evaluation of SERM effects on cell viability using MTT or similar assays in breast cancer cell lines with different ER expression patterns (MCF-7: ER+/GPER+, MDA-MB-231: ER-/GPER-, SkBr3: ER-/GPER+) [5].

The diagram below illustrates the key experimental approaches for characterizing SERM activity:

G Experimental Characterization of SERM Activity Start SERM Characterization A Receptor Binding Profiling Start->A B Functional Activity Assessment Start->B C Cellular Response Evaluation Start->C A1 Competitive binding assays with radiolabeled ligands A->A1 A2 Affinity determination (IC₅₀ and Kᵢ values) A->A2 A3 Receptor subtype selectivity assessment A->A3 B1 [³⁵S]GTPγS binding to measure G-protein activation B->B1 B2 cAMP accumulation assays in intact cells B->B2 B3 Gene reporter assays for transcriptional activity B->B3 C1 Cell proliferation and viability assays C->C1 C2 Epigenetic modification analysis (DNA methylation) C->C2 C3 TET enzyme expression profiling C->C3

Therapeutic Implications and Clinical Applications

The differential tissue selectivity of this compound, raloxifene, and tamoxifen directly informs their distinct clinical applications. Tamoxifen remains the cornerstone SERM for treatment of ER-positive breast cancer in both premenopausal and postmenopausal women, and for risk reduction in high-risk individuals [1]. Its potent anti-estrogenic effects in breast tissue provide therapeutic efficacy, though its uterine agonist activity necessitates careful monitoring for endometrial changes and increases long-term risk management complexity [1] [4].

Raloxifene offers comparable breast cancer risk reduction to tamoxifen with a superior uterine safety profile, making it particularly valuable for postmenopausal women at increased breast cancer risk who also require osteoporosis prevention [4]. The dual benefits of fracture risk reduction and breast cancer risk reduction position raloxifene as an important option for comprehensive postmenopausal health management, though its use may be limited by potential exacerbation of vasomotor symptoms in some women.

This compound occupies a unique therapeutic niche with its approved indication for treating moderate to severe dyspareunia and vulvovaginal atrophy symptoms in postmenopausal women [4]. This application directly leverages its vaginal tissue agonist effects while minimizing systemic impacts. Its intermediate uterine safety profile between tamoxifen and raloxifene suggests it may offer a balance of tissue-specific effects that could be beneficial in certain clinical scenarios, though its breast cancer prevention efficacy requires further elucidation.

The cannabinoid receptor interactions identified with these SERMs, particularly the inverse agonist activity observed at both CB1 and CB2 receptors, suggest potential off-target effects that may influence clinical profiles [3]. These interactions could contribute to the cytotoxic effects observed in some ER-negative cancers and may potentially be harnessed for future therapeutic development. The differential cannabinoid receptor selectivity across SERM structural classes indicates that specific scaffolds could be optimized for cannabinoid receptor-targeted applications beyond estrogen-related conditions.

Conclusion and Future Perspectives

The comprehensive comparison of this compound, raloxifene, and tamoxifen reveals how structural differences among SERMs translate into distinct tissue selectivity profiles with significant clinical implications. While all three compounds function as estrogen receptor antagonists in breast tissue, their actions in other target tissues—particularly endometrium, bone, and vaginal epithelium—demonstrate important variations that inform their therapeutic applications. The recent discovery of their cannabinoid receptor interactions adds another layer of complexity to their pharmacological profiles and suggests potential mechanisms for some off-target effects.

Future SERM development continues to focus on the "ideal" SERM that would provide full antagonist activity in breast and uterine tissues combined with strong agonist activity in bone, cardiovascular, and central nervous systems without significant adverse effects [1]. The ongoing characterization of epigenetic modifications induced by SERMs [5] and their interactions with non-ER targets [3] provides new avenues for optimizing therapeutic selectivity. As our understanding of ER subtype biology, coregulator networks, and tissue-specific signaling pathways continues to advance, so too will our ability to design increasingly selective SERMs with improved benefit-risk profiles for various clinical indications.

References

ospemifene vs prasterone DHEA for VVA treatment outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Ospemifene vs. Prasterone (DHEA): At a Glance

Feature This compound Prasterone (Intrarosa)
Drug Class Oral Selective Estrogen Receptor Modulator (SERM) [1] [2] Synthetic Dehydroepiandrosterone (DHEA); intravaginal prodrug [3] [4]
Mechanism of Action Binds to estrogen receptors, exerting agonist effects on the vaginal epithelium [1] Converted locally within vaginal cells into both estrogens and androgens [3] [4]
Approved Indication Moderate to severe symptomatic VVA (e.g., dyspareunia, vaginal dryness) [1] Treatment of postmenopausal VVA [3] [4]
Key Efficacy Data Improves vaginal cell maturation, pH, and dyspareunia; comparable to local estrogen/DHEA in NMA [1] Improves vaginal cell maturation, pH, and symptoms of dyspareunia and dryness vs. placebo [3]
Safety Profile Well-tolerated; long-term data led to label updates reassuring its benefit-risk balance [2] Well-tolerated; does not carry the same contraindications/warnings as vaginal estrogen [3]
Notable Context Positioned as a first-line pharmacological option [2]; particularly effective for dyspareunia [5] Key option for patients with contraindications to estrogen therapies (e.g., history of breast cancer) [3]

Detailed Experimental Data and Methodologies

For researchers, the methodologies and key outcomes from pivotal studies and analyses are detailed below.

Efficacy Data from Clinical Trials and Meta-Analyses
  • This compound: A 2023 systematic literature review and network meta-analysis (NMA) included 44 controlled trials. It concluded that this compound was not statistically different from other active therapies (including local estrogens and prasterone) for most efficacy endpoints, including:
    • Increase in superficial cells (a marker of vaginal maturation) [1].
    • Decrease in vaginal pH [1].
    • Improvement in the most bothersome symptom (MBS), typically dyspareunia or vaginal dryness [1].
  • Prasterone (DHEA): Evidence from two pivotal Phase III, double-blind, placebo-controlled trials (ERC-238 and ERC-231) demonstrated its efficacy over 12 weeks. Key outcomes include:
    • Statistically significant improvements in the severity of dyspareunia and vaginal dryness [3] [4].
    • Significant improvements in vaginal cytology (increased superficial cells, decreased parabasal cells) and a decrease in vaginal pH [3] [4].
    • An open-label extension study (ERC-230) supported maintained efficacy for up to 52 weeks [3].
Safety and Endometrial Profiles
  • This compound: The NMA and long-term safety studies are key. The 2023 NMA found that this compound was not associated with clinically significant increases in endometrial thickness (values remained below the 4 mm risk threshold) and no cases of endometrial hyperplasia or cancer were observed in clinical trials [1]. A specific 5-year post-authorization safety study (PASS) led to regulatory label updates, reassuring its positive benefit-risk profile [2].
  • Prasterone (DHEA): The clinical trials and expert reviews indicate a favorable safety profile. Because it acts locally with minimal systemic absorption, it does not have the same contraindications and serious warnings (e.g., for breast cancer, thromboembolic disease) associated with vaginal estrogen products, making it a valuable option for patients with these contraindications [3] [4].
Comparative Data in Special Populations

A 2024 retrospective comparative analysis directly compared this compound, vaginal DHEA, and vaginal estriol in 185 breast and gynecologic cancer survivors with VVA over 6 months [5].

  • Finding: All three treatments were effective and safe, with no cancer recurrence observed. However, This compound was found to be more effective than local hormone treatments (DHEA and estriol) in reducing dyspareunia [5].

Mechanisms of Action: A Visual Workflow

The fundamental difference between the two treatments lies in their mechanisms of action, which can be visualized as two distinct pathways.

G cluster_this compound This compound Pathway (Oral SERM) cluster_prasterone Prasterone (DHEA) Pathway (Intravaginal Prodrug) O_Admin Oral Administration O_Target Systemic Distribution → Binds to Estrogen Receptors (ERs) O_Admin->O_Target O_Action Tissue-Selective ER Agonist O_Target->O_Action O_Outcome Outcome: Vaginal Epithelial Proliferation & Maturation O_Action->O_Outcome P_Admin Intravaginal Administration P_Target Local Uptake by Vaginal Cells P_Admin->P_Target P_Action Intracrine Conversion → Estrogens & Androgens P_Target->P_Action P_Outcome Outcome: Local Estrogenic & Androgenic Effects on Vaginal Tissue P_Action->P_Outcome

Key Considerations for Researchers and Clinicians

When evaluating these two treatment options, consider the following:

  • Patient-Specific Factors: The choice depends on patient preference (oral vs. topical), contraindications, and the most bothersome symptom. Prasterone may be preferred for patients with a history of breast cancer or thromboembolism where estrogen is contraindicated [3] [4], while this compound offers a non-topical alternative with a reassuring long-term safety profile [2].
  • Clinical Positioning: Both are considered second-line therapies after non-hormonal options. Recent expert opinion, based on new safety data, positions this compound as a first-line pharmacological treatment option together with local therapies [2].
  • Unmet Needs: Both drugs address the need for effective, non-estrogen options. This compound provides a systemic, non-topical choice, while prasterone offers a unique intracrinology-based mechanism with a different hormonal footprint [3] [1].

References

Endometrial Safety Profile of SERMs: Clinical Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

SERM Drug Associated Endometrial Risk Key Clinical Findings & Incidence Rates Study Duration & Design
Ospemifene Endometrial Hyperplasia <1% incidence of endometrial hyperplasia; No cases of endometrial cancer reported [1]. Mean endometrial thickness increase: 0.81 mm at 12 months [1]. Up to 52 weeks; 6 randomized, double-blind, placebo-controlled trials (N=2,209) [2] [1].
Tamoxifen Endometrial Cancer 2.3 to 7.5-fold increased relative risk of endometrial cancer [3]. This risk is a well-recognized serious adverse event [4]. Long-term data from multiple randomized controlled trials and cohort studies [3].
Toremifene Endometrial Cancer Data suggests a lower risk of endometrial cancer compared to tamoxifen. In a head-to-head trial, incidence was 0.2% for toremifene vs. 0.9% for tamoxifen [4]. Comparative clinical trials vs. tamoxifen; over 350,000 patient treatment years accumulated [4].
Raloxifene No Increased Risk Not associated with an increased risk of endometrial cancer [3]. The risk is comparable to placebo [4]. Data from anti-osteoporosis and breast cancer prevention trials [3].

Detailed Experimental Protocols and Methodologies

For a reliable comparison, it's important to understand how this endometrial safety data was collected. The key methodologies from the clinical trials are summarized below.

This compound Clinical Development Program

The endometrial safety data for this compound is derived from a robust clinical program, which employed the following standardized protocol across studies [1]:

  • Study Design: Data pooled from six randomized, double-blind, placebo-controlled, parallel-group studies.
  • Population: Postmenopausal women (aged 40-80) with vulvar and vaginal atrophy.
  • Treatment: this compound 60 mg/day or placebo.
  • Duration: Ranged from 12 weeks to a maximum of 52 weeks of exposure.
  • Primary Endpoint Assessment:
    • Endometrial Histology: Biopsies were performed at baseline and at the end of the study for all participants. Any cases of hyperplasia or cancer were recorded.
    • Transvaginal Ultrasound (TVUS): Used to measure endometrial thickness at baseline and at scheduled intervals (e.g., 12 weeks, 6 months, 12 months).
Tamoxifen and Toremifene Trials

The data for other SERMs comes from a mix of long-term adjuvant therapy trials and comparative studies:

  • Study Design: Large, randomized controlled trials (RCTs) for breast cancer treatment and prevention, as well as meta-analyses of these studies [3].
  • Population: Primarily women with breast cancer or at high risk for it.
  • Outcome Measurement: Incidence of endometrial cancer was tracked as an adverse event, often confirmed by biopsy. Relative risks were calculated by comparing incidence rates in the SERM group versus a placebo or control group [4] [3].

Mechanisms of Action and Signaling Pathways

The differing endometrial safety profiles of SERMs are rooted in their tissue-selective mechanisms of action. The diagram below illustrates the key signaling pathways and their outcomes in breast versus uterine tissue.

The divergent effects of SERMs arise from their ability to induce unique conformational changes in the estrogen receptor (ER) upon binding. This change dictates which coactivator or corepressor proteins are recruited, ultimately determining whether the gene transcription in a specific tissue is activated (agonism) or suppressed (antagonism) [2] [4].

  • In Breast Tissue: Most SERMs, including this compound, tamoxifen, and raloxifene, act as antagonists. They block the ER and prevent estrogen-driven cancer cell growth [5].
  • In Endometrial Tissue: The action varies:
    • Tamoxifen acts as a partial agonist, stimulating the endometrial lining and increasing the risk of hyperplasia and cancer [6] [3].
    • This compound and Raloxifene exhibit minimal to no agonistic activity in the uterus, leading to a neutral or much lower risk profile [1] [3].

Recent research on tamoxifen has shed more light on this pathway. A 2025 study suggests that tamoxifen activates the PI3K-AKT growth signaling pathway in uterine cells, partly through the hormone IGF1, without necessarily causing initial DNA mutations. This provides a mechanistic explanation for its cancer-promoting effect in the uterus [6].

Key Takeaways for Researchers

  • This compound's Profile: Clinical data up to 52 weeks supports its endometrial safety, showing a low rate of hyperplasia and no increased cancer risk compared to placebo [2] [1].
  • SERM Selection is Critical: The class-wide risk of venous thromboembolism (VTE) exists, but endometrial risk is highly SERM-specific. Tamoxifen remains the outlier with significant endometrial cancer risk [4] [3].
  • Mechanistic Insight: The tissue-selective action of SERMs is driven by differential ER conformation and cofactor recruitment. Tamoxifen's unique uterine risk may be linked to specific activation of the PI3K-AKT pathway [6].

References

Efficacy and Safety: Ospemifene vs. Other VVA Treatments

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from the 2023 network meta-analysis regarding the efficacy of ospemifene and other common therapies for Vulvovaginal Atrophy (VVA) after up to 52 weeks of treatment [1].

Treatment Most Bothersome Symptom (MBS) Score: Vaginal Dryness Vaginal pH Percentage of Parabasal Cells Percentage of Superficial Cells
This compound (60 mg/day) Improvement vs. Placebo, Lubricant, and Estradiol (E2) 10μg insert [2] Improvement vs. Placebo and Lubricant [2] Significant improvement vs. Placebo [2] Significant improvement vs. Placebo and Lubricant [2]
Conjugated Equine Estrogen (CEE) Cream More favorable than this compound [2] More favorable than this compound [2]
Estradiol (E2) Insert (10 μg) Less improvement than this compound [2] More favorable than this compound [2]
Placebo Less improvement than this compound [2] Less improvement than this compound [2] Less improvement than this compound [2] Less improvement than this compound [2]
Lubricant Less improvement than this compound [2] Less improvement than this compound [2] Less improvement than this compound [2]

Endometrial Safety Profile

A critical safety outcome measured was the change in endometrial thickness. The table below shows that for all treatments, including this compound, post-treatment values remained below the recognized clinical risk threshold of 4 mm [2] [1].

Treatment Baseline Endometrial Thickness (mm) Post-treatment Endometrial Thickness (mm) Incidence of Endometrial Hyperplasia/Carcinoma
This compound 2.1 - 2.3 2.5 - 3.2 (after 52 weeks) None reported in trials up to 52 weeks [2] [1]
All Active Treatments (Collective) < 4.0 (recognized clinical threshold)

Experimental Protocol of the Network Meta-Analysis

Here is a detailed methodology of the cited systematic literature review and network meta-analysis, which serves as the source of the experimental data [1].

  • Objective: To assess the efficacy and safety of this compound compared with other therapies for moderate-to-severe VVA in postmenopausal women.
  • Design: Systematic literature review and Bayesian network meta-analysis.
  • Search & Inclusion Criteria:
    • Databases: Searches were conducted up to November 2021 in accordance with PRISMA guidelines.
    • Study Types: Randomized or non-randomized controlled Phase II or III clinical trials.
    • Participants: Postmenopausal women with moderate-to-severe dyspareunia (painful intercourse) and/or vaginal dryness.
    • Interventions: Trials involving this compound or at least one locally administered VVA treatment (e.g., estrogen creams, rings, inserts).
  • Outcomes:
    • Efficacy: Changes from baseline in:
      • Vaginal Maturation Index (percentage of superficial and parabasal cells)
      • Vaginal pH
      • Score of the patient's self-identified Most Bothersome Symptom (MBS), either vaginal dryness or dyspareunia.
    • Safety: Endometrial thickness and histology (polyps, hyperplasia, cancer).
  • Analysis: A Bayesian framework was used for the NMA, allowing for the simultaneous comparison of multiple treatments using both direct (head-to-head) and indirect evidence.

Network Meta-Analysis Conceptual Diagram

The diagram below illustrates the structure of treatment comparisons from the 2023 analysis. This compound is connected to multiple treatments, allowing for both direct and indirect comparisons within the network [3] [1].

This compound This compound Placebo Placebo This compound->Placebo Direct Lubricant Lubricant This compound->Lubricant Direct E2 Insert E2 Insert This compound->E2 Insert Indirect CEE Cream CEE Cream This compound->CEE Cream Indirect Other Active Treatments Other Active Treatments This compound->Other Active Treatments Indirect Placebo->E2 Insert Direct Placebo->CEE Cream Direct Other Active Treatments->E2 Insert Direct Other Active Treatments->CEE Cream Direct

Understanding Vaginal Maturation Index Analysis

A key laboratory method for evaluating VVA treatment efficacy is the Vaginal Maturation Index (VMI). The workflow below details how this index is determined and analyzed in clinical trials [4].

Sample Collection Sample Collection Microscopic Analysis Microscopic Analysis Sample Collection->Microscopic Analysis Vaginal Smear Cell Type Categorization Cell Type Categorization Microscopic Analysis->Cell Type Categorization Cell Count Calculate Percentages Calculate Percentages Cell Type Categorization->Calculate Percentages Parabasal Cells Parabasal Cells Cell Type Categorization->Parabasal Cells Intermediate Cells Intermediate Cells Cell Type Categorization->Intermediate Cells Superficial Cells Superficial Cells Cell Type Categorization->Superficial Cells Interpret VMI Shift Interpret VMI Shift Calculate Percentages->Interpret VMI Shift Effective Treatment Effective Treatment Interpret VMI Shift->Effective Treatment  Increase in Superficial Cells Decrease in Parabasal Cells

References

ospemifene effects on bone mineral density vs raloxifene

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on Bone Effects

The table below summarizes key findings from clinical trials on ospemifene and raloxifene.

Aspect This compound Raloxifene
Primary Indication Treatment of moderate-to-severe dyspareunia (a symptom of vulvar and vaginal atrophy) in postmenopausal women [1] Treatment and prevention of postmenopausal osteoporosis; risk reduction of invasive breast cancer in postmenopausal women [2]
Effect on Bone Turnover Markers Decreased bone resorption markers (CTX, NTX); effects comparable to raloxifene after 3 months [3] [1]. Decreased bone resorption markers (CTX, NTX); considered a bone-protective benchmark [3] [2].
Effect on Bone Mineral Density (BMD) - Femoral Neck Significant decrease after 12 months, but loss was slower than in controls [4]. N/A (Data from direct comparison studies not available in search results)
Effect on Bone Mineral Density (BMD) - Lumbar Spine & Total Femur Tended to remain stable after 12 months of treatment, showing a protective effect [4]. N/A (Data from direct comparison studies not available in search results)
Key Clinical Evidence 12-month study showing modulation of BMD loss; 3-month study on bone turnover markers [3] [4]. Extensive long-term data for osteoporosis treatment and prevention; used as an active control in this compound studies [3] [2].

Detailed Experimental Protocols

To evaluate the experimental foundation of the data, here are the methodologies from the key studies cited.

3-Month Bone Turnover Marker Study (2006)
  • Objective: To compare the short-term effects of this compound and raloxifene on biochemical markers of bone turnover in postmenopausal women [3].
  • Design: A randomized, double-blind study.
  • Participants: 118 healthy postmenopausal women.
  • Intervention: Participants received either 30, 60, or 90 mg of this compound or 60 mg of raloxifene daily for 3 months.
  • Primary Outcomes: Changes in bone resorption markers (urinary NTX and CTX) and formation markers (serum bone ALP, osteocalcin, PINP, PICP) from baseline to 3 months.
  • Conclusion: The study confirmed the bone-restoring activity of this compound was comparable to that of raloxifene over the 3-month period [3].
12-Month Bone Mineral Density Study (2022)
  • Objective: To evaluate the long-term effects of this compound therapy on bone metabolism and BMD parameters in postmenopausal women with vulvovaginal atrophy (VVA) [4].
  • Design: An interventional and prospective-control study.
  • Participants: 61 women in the this compound group (60 mg/day) and 67 women in a control group receiving no treatment.
  • Duration: 12 months.
  • Primary Outcomes: Changes in BMD (measured by DEXA) at the lumbar spine (L1-L4), total femur, and femoral neck, along with various plasma bone metabolism biomarkers.
  • Conclusion: this compound treatment for 12 months exerted a protective effect on bone, stabilizing BMD at the lumbar spine and total femur, and slowing bone loss at the femoral neck compared to the control group [4].

Mechanism of Action Diagram

Both this compound and raloxifene are Selective Estrogen Receptor Modulators (SERMs). They work by binding to estrogen receptors, but their effects are tissue-specific. The following diagram illustrates their shared mechanism of action on bone tissue.

G SERM SERM (this compound/Raloxifene) ER Estrogen Receptor (ER) in Bone Tissue SERM->ER Binds to SERM_ER SERM-ER Complex ER->SERM_ER Coactivators Recruitment of Coactivators SERM_ER->Coactivators Allows GeneTranscription Altered Gene Transcription Coactivators->GeneTranscription Leads to Outcome Outcome in Bone GeneTranscription->Outcome Results in Text1 Decreased Osteoclast Activity & Number Outcome->Text1 Text2 Reduced Bone Resorption Outcome->Text2 Text3 Preservation of Bone Mass Outcome->Text3

The core mechanism involves the SERM binding to the estrogen receptor in bone tissue, forming a complex that triggers changes in gene expression. This process ultimately leads to reduced activity of bone-resorbing cells (osteoclasts), slowing down bone breakdown and helping to preserve bone mass [2].

Key Insights for Researchers

  • Different Stages of Evidence: While raloxifene has established, long-term data for osteoporosis treatment and prevention, the bone-protective data for this compound is a beneficial secondary effect observed in trials primarily focused on treating vulvovaginal atrophy. This compound is not currently indicated for osteoporosis [4] [2] [1].
  • Data Gaps: The search results lack direct, long-term head-to-head comparisons of BMD changes between the two drugs. The available comparison is based on short-term bone turnover markers and a study comparing this compound to a non-treatment control [3] [4].
  • Future Research: As noted in a 2016 review, additional rigorous clinical trials are necessary to confirm any positive effects this compound may have on vertebral fractures and BMD in both healthy and osteoporotic women [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystals from ethanol + water
White to off-white crystalline powde

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

378.1386577 Da

Monoisotopic Mass

378.1386577 Da

Heavy Atom Count

27

LogP

log Kow = 5.89 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B0P231ILBK

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (38.24%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (39.71%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (57.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (57.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Ospemifene is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Ospemifene is indicated for the treatment of moderate to severe dyspareunia and vaginal dryness associated with menopause.
FDA Label
Senshio is indicated for the treatment of moderate to severe symptomatic vulvar and vaginal atrophy (VVA) in post-menopausal women.

Livertox Summary

The selective estrogen receptor modulators (SERMs) are a group of nonsteroidal compounds that have estrogen-like effects (agonism) on some tissues (such as bone, skin, heart or vaginal epithelium), but antiestrogen effects (antagonism) on other tissues (such as breast or uterus). Depending on the tissue specificity and balance of the agonist and antagonist activities, these agents have different clinical effects, different indications and different adverse side effects. Typical indications for SERMS include treatment or prevention of breast cancer (tamoxifen, toremifene, raloxifene), treatment or prevention of postmenopausal osteoporosis (raloxifene, bazedoxifene) and amelioration of symptoms of menopause symptoms (ospemifene). Separate documents for the SERMs that are used largely for prevention of cancer, tamoxifen and toremifene, are available in LiverTox. This document summaries background information and the potential hepatotoxicity of raloxifene, bazedoxifene and ospemifene, SERMs used for treatment of nonmalignant conditions such as osteoporosis and menopausal symptoms of hot flashes and dyspareunia.
Drug Class: Antineoplastic Agents, Osteoporosis Agents

Drug Classes

(Raloxifene) Antineoplastic Agents; Osteoporosis Agents

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ospemifene is included in the database.
Osphena is indicated for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. /Included in US product label/

Pharmacology

The half maximal inhibitory concentration (IC50) for estrogen receptor (ER) alpha and beta are 0.8 μM and 1.7 μM, respectively. Ospemifene has potential uses in the management of osteoporosis in postmenopausal women. It interacts with osteoblasts and osteoclasts in such a way that it reduces bone turnover. It also has potential uses in the prevention of breast cancer. Studies suggest that ospemifene, in a dose-dependent manner, reduces the incidence of tumours.

ATC Code

G03XC05
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XC - Selective estrogen receptor modulators
G03XC05 - Ospemifene

Mechanism of Action

Ospemifene is a next generation SERM (selective estrogen receptor modulator) that selectively binds to estrogen receptors and either stimulates or blocks estrogen's activity in different tissue types. It has an agonistic effect on the endometrium.
OSPHENA is an estrogen agonist/antagonist with tissue selective effects. Its biological actions are mediated through binding to estrogen receptors. This binding results in activation of estrogenic pathways in some tissues (agonism) and blockade of estrogenic pathways in others (antagonism).

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Vapor Pressure

1.56X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

128607-22-7

Absorption Distribution and Excretion

When a single oral dose of ospemifene 60 mg is given to postmenopausal women under fasted conditions, the pharmacokinetic parameters are as follows: Tmax = 2 hours (range of 1 - 8 hours); Cmax = 533 ng/mL; AUC (0-inf) = 4165 ng•hr/mL. When the same aforementioned dose is given to postmenopausal women under fed conditions, the pharmacokinetic parameters are as follows: Tmax = 2.5 hours (1 - 6 hours); Cmax = 1198 ng/mL; AUC (0-inf) = 7521 ng•hr/mL. Accumulation occurs following repeated doses. Time to steady state = 9 days. Although the bioavailability of ospemifene has not been formally evaluated, it is expected to have a low bioavailability because of its lipophilic nature.
Following an oral administration of ospemifene, approximately 75% and 7% of the dose was excreted in feces and urine, respectively. Less than 0.2% of the ospemifene dose was excreted unchanged in urine.
448 L
Total body clearance = 9.16 L/hr.
/MILK/ Human lacatation data is not available, however, the prodrug is rapidly metabolized upon absorption, and this agent is concentrated in the breast milk.
/MILK/ It is not known whether Osphena is excreted in human breast milk. In a nonclinical study, ospemifene was excreted in rat milk and detected at concentrations higher than that in maternal plasma.
Following a single oral administration of Osphena 60 mg tablet in postmenopausal women under fasted condition, peak median serum concentrations was reached at approximately 2 hours (range: 1 to 8 hours) post-dose. Mean ospemifene C max and AUC 0-inf were 533 ng/mL and 4165 ng/hr/mL, respectively. After a single oral administration of Osphena 60 mg tablet in postmenopausal women with a high fat/high calorie (860 kcal) meal, C max was reached at approximately 2.5 hours (range: 1 to 6 hours) post-dose. Mean ospemifene C max and AUC 0-inf were 1198 ng/mL and 7521 ng/hr/mL, respectively. The absolute bioavailability of ospemifene was not evaluated. Ospemifene exhibits less than dose-proportional pharmacokinetics from 25 to 200 mg with ospemifene capsule formulation. Accumulation of ospemifene with respect to AUC 0-inf was approximately 2 after twelve weeks of daily administration. Steady-state was reached after nine days of ospemifene administration. Osphena is highly (>99 percent) bound to serum proteins. The apparent volume of distribution is 448 L. The apparent terminal half-life of ospemifene in postmenopausal women is approximately 26 hours. Following an oral administration of ospemifene, approximately 75% and 7% of the dose was excreted in feces and urine, respectively. Less than 0.2% of the ospemifene dose was excreted unchanged in urine.

Metabolism Metabolites

Ospemifene is hepatically metabolized via CYP3A4, CYP2C9, CYP2C19, and CYP2B6. The major metabolite was 4-hydroxyospemifene, 25% of the parent compound will undergo this biotransformation. Other metabolites include 4'-hydroxy-ospemifene, <7% of the parent compound will undergo this biotransformation. In order of decreasing potency, ospemifene was suggested to be a weak inhibitor for CYP2B6, CYP2C9, CYP2C19, CYP2C8, CYP2D6 and CYP3A4.
The objective of these investigations was to determine the possible effects of the novel selective estrogen receptor modulator, ospemifene, on cytochrome P450 (CYP)-mediated drug metabolism. Ospemifene underwent testing for possible effects on CYP enzyme activity in human liver microsomes and in isolated human hepatocytes. Based on the results obtained in vitro, three Phase 1 crossover pharmacokinetic studies were conducted in healthy postmenopausal women to assess the in vivo effects of ospemifene on CYP-mediated drug metabolism. Ospemifene and its main metabolites 4-hydroxyospemifene and 4'-hydroxyospemifene weakly inhibited a number of CYPs (CYP2B6, CYP2C9, CYP2C19, CYP2C8, and CYP2D6) in vitro. However, only CYP2C9 activity was inhibited by 4-hydroxyospemifene at clinically relevant concentrations. Induction of CYPs by ospemifene in cultured human hepatocytes was 2.4-fold or less. The in vivo studies showed that ospemifene did not have significant effects on the areas under the plasma concentration-time curves of the tested CYP substrates warfarin (CYP2C9), bupropion (CYP2B6) and omeprazole (CYP2C19), demonstrating that pretreatment with ospemifene did not alter their metabolism. Therefore, the risk that ospemifene will affect the pharmacokinetics of drugs that are substrates for CYP enzymes is low.
Ospemifene and its main metabolites 4-hydroxyospemifene and 4'-hydroxyospemifene weakly inhibited a number of CYPs (CYP2B6, CYP2C9, CYP2C19, CYP2C8, and CYP2D6) in vitro.
In vitro experiments with human liver microsomes indicated that ospemifene primarily undergoes metabolism via CYP3A4, CYP2C9 and CYP2C19. The major metabolite was 4-hydroxyospemifene. The apparent total body clearance is 9.16 L/hr using a population approach.

Wikipedia

Ospemifene

Drug Warnings

/BOX WARNING/ There is a reported increased risk of stroke and deep vein thrombosis (DVT) in postmenopausal women (50 to 79 years of age) who received daily oral conjugated estrogens (CE) (0.625 mg)-alone therapy over 7.1 years as part of the Women's Health Initiative (WHI). In the clinical trials for Osphena (duration of treatment up to 15 months), the incidence rates of thromboembolic and hemorrhagic stroke were 0.72 and 1.45 per thousand women, respectively in Osphena 60 mg treatment group and 1.04 and 0 in placebo. The incidence of DVT was 1.45 per thousand women in Osphena 60 mg treatment group and 1.04 per thousand women in placebo. Osphena should be prescribed for the shortest duration consistent with treatment goals and risks for the individual woman.
/BOX WARNING/ Osphena is an estrogen agonist/antagonist with tissue selective effects. In the endometrium, Osphena has estrogen agonistic effects. There is an increased risk of endometrial cancer in a woman with a uterus who uses unopposed estrogens. Adding a progestin to estrogen therapy reduces the risk of endometrial hyperplasia, which may be a precursor to endometrial cancer. Adequate diagnostic measures, including directed and random endometrial sampling when indicated, should be undertaken to rule out malignancy in postmenopausal women with undiagnosed persistent or recurring abnormal genital bleeding.
/BOX WARNING/ What is the most important information I should know about Osphena? Osphena is a medicine that works like estrogen in the lining of the uterus (womb), but can work differently in other parts of the body. Taking estrogen-alone or Osphena may increase your chance of getting cancer of the lining of the uterus (womb). Vaginal bleeding after menopause may be a warning sign of cancer of the lining of the uterus (womb). Your healthcare provider should check any unusual vaginal bleeding to find out the cause. Tell your healthcare provider right away if you have any unusual vaginal bleeding while you are taking Osphena. Osphena may increase your chance of getting strokes and blood clots. You and your healthcare provider should talk regularly about whether you still need treatment with Osphena.
The pharmacokinetics of ospemifene has not been studied in women with severe hepatic impairment (Child-Pugh Class C); therefore, Osphena should not be used in women with severe hepatic impairment.
For more Drug Warnings (Complete) data for Ospemifene (16 total), please visit the HSDB record page.

Biological Half Life

Terminal half-life = 26 hours .
The apparent terminal half-life of ospemifene in postmenopausal women is approximately 26 hours.

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: R. J. Toivola et al., European Patent Office patent 95875 (1986 to Farmos).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

Multiple Enzyme Inhibition: Co-administration of Osphena with a drug known to inhibit CYP3A4 and CYP2C9 isoenzymes may increase the risk of Osphena-related adverse reactions.
Highly Protein-Bound Drugs: Ospemifene is more than 99% bound to serum proteins and might affect the protein binding of other drugs. Use of Osphena with other drug products that are highly protein bound may lead to increased exposure of either that drug or ospemifene.
Ketoconazole, a strong CYP3A4 inhibitor increases the systemic exposure of ospemifene by 1.4-fold. Administration of ketoconazole chronically with ospemifene may increase the risk of Osphena-related adverse reactions.
Rifampin, a strong CYP3A4 / moderate CYP2C9 / moderate CYP2C19 inducer, decreases the systemic exposure of ospemifene by 58%. Therefore, co-administration of Osphena with drugs such as rifampin which induce CYP3A4, CYP2C9 and/or CYP2C19 activity would be expected to decrease the systemic exposure of ospemifene, which may decrease the clinical effect.
For more Interactions (Complete) data for Ospemifene (6 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Soe LH, Wurz GT, Kao CJ, Degregorio MW. Ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast. Int J Womens Health. 2013 Sep 25;5:605-11. doi: 10.2147/IJWH.S39146. Review. PubMed PMID: 24109197; PubMed Central PMCID: PMC3792833.
2: Elkinson S, Yang LP. Ospemifene: first global approval. Drugs. 2013 May;73(6):605-12. doi: 10.1007/s40265-013-0046-y. Review. PubMed PMID: 23605694.
3: McCall JL, DeGregorio MW. Pharmacologic evaluation of ospemifene. Expert Opin Drug Metab Toxicol. 2010 Jun;6(6):773-9. doi: 10.1517/17425255.2010.487483. Review. PubMed PMID: 20429673.
4: Gennari L, Merlotti D, Valleggi F, Nuti R. Ospemifene use in postmenopausal women. Expert Opin Investig Drugs. 2009 Jun;18(6):839-49. doi: 10.1517/13543780902953715. Review. PubMed PMID: 19466874.
5: Gennari L. Ospemifene Hormos. Curr Opin Investig Drugs. 2004 Apr;5(4):448-55. Review. PubMed PMID: 15134288.

Explore Compound Types